1-Eicosanol
描述
属性
IUPAC Name |
icosan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFJIXJJCSYFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027272 | |
| Record name | 1-Eicosanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, Other Solid, White waxy solid; [HSDB] White powder; [MSDSonline], Solid | |
| Record name | 1-Eicosanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Eicosanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2884 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Arachidyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
309 °C at 750 mm Hg; 222 °C at 3 mm Hg | |
| Record name | 1-EICOSANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
195 °C | |
| Record name | 1-Eicosanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2884 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform, Soluble in hot benzene | |
| Record name | 1-EICOSANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8405 at 20 °C/4 °C | |
| Record name | 1-EICOSANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000004 [mmHg] | |
| Record name | 1-Eicosanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2884 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White, wax-like solid, WAX FROM ALC AND CRYSTALS FROM CHLOROFORM | |
CAS No. |
629-96-9, 28679-05-2 | |
| Record name | 1-Eicosanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Eicosanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eicosanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028679052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-EICOSANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Eicosanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Eicosanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARACHIDYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR1QRA9BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-EICOSANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Arachidyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66.1 °C | |
| Record name | 1-EICOSANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Arachidyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Characterization of 1-Eicosanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-eicosanol (B7800029), also known as arachidyl alcohol. The information presented herein is intended to support research, development, and quality control activities involving this long-chain fatty alcohol. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of related metabolic and industrial processes.
Core Physicochemical Properties
This compound is a saturated, straight-chain fatty alcohol with 20 carbon atoms. Its chemical formula is C₂₀H₄₂O, and its structure consists of a hydroxyl group attached to the end of a long alkyl chain. This structure imparts specific physicochemical characteristics that are crucial for its various applications, including in cosmetics, as a chemical intermediate, and in research.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from various sources.
| Property | Value | Units | References |
| General | |||
| IUPAC Name | Icosan-1-ol | - | [1] |
| Synonyms | Arachidyl alcohol, Arachidic alcohol | - | [1] |
| CAS Number | 629-96-9 | - | [1] |
| Molecular Formula | C₂₀H₄₂O | - | [1] |
| Molecular Weight | 298.55 | g/mol | |
| Physical Properties | |||
| Appearance | White, waxy solid | - | |
| Melting Point | 64 - 66 | °C | |
| Boiling Point | 309 (at 750 mmHg) | °C | [1] |
| 220 - 225 (at 3 mmHg) | °C | ||
| Density | 0.8405 (at 20°C/4°C) | g/cm³ | [1] |
| Solubility | |||
| Water | < 0.1 (insoluble) | mg/mL | |
| Ethanol | 20 (with ultrasonic) | mg/mL | |
| DMSO | 2 (with ultrasonic and warming to 60°C) | mg/mL | |
| Acetone | Very soluble | - | |
| Petroleum Ether | Soluble | - | |
| Chloroform | Slightly soluble | - | |
| Acidity | |||
| pKa (Predicted) | 15.20 ± 0.10 | - |
Experimental Protocols
This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: If the this compound sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to get an approximate melting range.
-
For an accurate determination, start heating at a slower rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the approximate melting point.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
Reporting: Report the result as a melting point range.
Boiling Point Determination (Micro-method)
Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure. Due to its high boiling point, a micro-method under reduced pressure is often employed.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Vacuum source and manometer
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube, with its open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer.
-
Heating and Pressure Control:
-
Immerse the assembly into the heating bath.
-
If determining the boiling point at reduced pressure, connect the apparatus to a vacuum source and a manometer to maintain a constant, known pressure.
-
-
Observation:
-
Heat the bath gently. A stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the sample has reached its boiling point at the given pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
-
-
Reporting: Report the boiling point and the pressure at which it was measured.
Density Determination (Wax Immersion Method)
Objective: To determine the mass per unit volume of this compound in its solid, waxy state.
Apparatus:
-
Analytical balance
-
Beaker large enough to fully submerge the sample
-
Fine wire or thread for suspending the sample
-
A liquid of known density in which this compound is insoluble (e.g., water with a surfactant to reduce surface tension)
-
Thermometer
Procedure:
-
Sample Preparation: Use a solid, non-porous piece of this compound.
-
Mass in Air: Accurately weigh the this compound sample in the air. Record this mass as m_air.
-
Mass in Liquid: Suspend the sample from the balance using the fine wire, ensuring it is fully submerged in the liquid of known density. Make sure no air bubbles are adhering to the sample's surface. Record the apparent mass of the submerged sample as m_liquid.
-
Temperature of Liquid: Record the temperature of the liquid to determine its precise density (ρ_liquid) from a reference table.
-
Calculation: The density of the this compound (ρ_sample) is calculated using the following formula, based on Archimedes' principle: ρ_sample = (m_air * ρ_liquid) / (m_air - m_liquid)
-
Reporting: Report the density and the temperature at which the measurement was taken.
Solubility Determination (Visual Method)
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Apparatus:
-
Test tubes with stoppers
-
Vortex mixer or shaker
-
Water bath (for temperature control)
-
Analytical balance
-
Graduated pipettes
Procedure:
-
Solvent Preparation: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO) to a series of test tubes.
-
Sample Addition: Add a small, accurately weighed amount of this compound (e.g., 1 mg) to the first test tube.
-
Mixing: Stopper the test tube and vortex or shake it vigorously for a set period (e.g., 1-2 minutes). For poorly soluble substances, ultrasonic agitation may be necessary.
-
Observation: Visually inspect the solution for any undissolved solid particles. If the solid has completely dissolved, the substance is soluble at that concentration.
-
Incremental Addition: If the initial amount dissolves, continue adding small, weighed increments of this compound to the same test tube, vortexing after each addition, until undissolved solid remains.
-
Temperature Control: For determining solubility at different temperatures, place the test tubes in a water bath set to the desired temperature and allow them to equilibrate before and during the solubility test.
-
Reporting: Report the solubility as a concentration (e.g., in mg/mL) and specify the solvent and the temperature. For qualitative descriptions, use terms like "very soluble," "soluble," "slightly soluble," or "insoluble."
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the hydroxyl group in this compound. Due to its very low water solubility, a co-solvent system is required.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Co-solvent (e.g., a mixture of water and an organic solvent in which this compound is soluble, such as ethanol)
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a known volume of the co-solvent mixture to create a solution of known concentration.
-
Apparatus Setup:
-
Place the beaker containing the this compound solution on the magnetic stirrer and add the stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar.
-
Position the burette filled with the standardized NaOH solution above the beaker.
-
-
Titration:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH begins to change rapidly, and then continue for several more additions until the pH plateaus again.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by taking the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
-
Reporting: Report the determined pKa value and specify the co-solvent system and temperature used for the measurement.
Visualizations
Metabolic Pathway of a Long-Chain Fatty Alcohol
The following diagram illustrates a generalized metabolic pathway for the degradation of a long-chain fatty alcohol in bacteria, such as Marinobacter hydrocarbonoclasticus.[1] This process involves the oxidation of the alcohol to an aldehyde, then to a fatty acid, which can then enter the beta-oxidation pathway.
Caption: Metabolic degradation of this compound in bacteria.
Industrial Production of Fatty Alcohols
This diagram outlines the general industrial process for the production of fatty alcohols from natural fats and oils (triglycerides). This process, known as hydrogenolysis, involves the reduction of fatty acid esters.
Caption: General process flow for fatty alcohol production.
References
A Technical Guide to the Natural Sources and Extraction of 1-Eicosanol for Researchers and Drug Development Professionals
An in-depth exploration of the botanical and natural wax origins of 1-Eicosanol (B7800029), detailing advanced extraction and purification methodologies, and providing comprehensive analytical protocols for its quantification.
Introduction
1-Ecosanol, also known as arachidyl alcohol, is a 20-carbon saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₉OH. This long-chain fatty alcohol and its derivatives are gaining interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, purification, and quantification. The content is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Natural Sources of this compound
This compound is found in a variety of natural sources, primarily in plant epicuticular waxes and as a constituent of animal and insect waxes.
Plant Sources
Several plant species have been identified as sources of this compound. It is typically present as a free alcohol or as an ester in the plant's cuticular wax. Notable plant sources include:
-
Hypericum carinatum : This plant is a known source of this compound, which has been isolated from its extracts.[1][2][3]
-
Justicia insularis : The leaves of this plant have been reported to contain this compound, contributing to its traditional medicinal uses.[4][5]
-
Pyracantha angustifolia : this compound has been reported to be a component of this plant.[1][2][6]
-
Plumeria rubra : This decorative plant also contains this compound.[1][2][6]
Natural Waxes
Natural waxes are complex mixtures of long-chain lipids, including fatty alcohols, and serve as significant sources of this compound.
-
Beeswax : Produced by honeybees (Apis mellifera), beeswax is a rich source of long-chain fatty alcohols, including this compound, which are present as esters.
-
Carnauba Wax : This wax is obtained from the leaves of the carnauba palm (Copernicia prunifera). It is one of the hardest natural waxes and contains a significant fraction of fatty acid esters, from which this compound can be obtained upon saponification.[4][7][8][9]
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the natural source, geographical location, and the extraction method employed. The following table summarizes the available quantitative data for this compound in selected natural sources.
| Natural Source | Part/Type | This compound Content (% of total fatty alcohols) | Reference |
| Carnauba Wax | Unsaponifiable matter | 10-16% (total fatty alcohols) | [4][7] |
Extraction and Purification Methodologies
The extraction and purification of this compound from its natural sources involve multi-step processes tailored to the specific matrix (plant material or wax).
Extraction from Plant Sources
A general workflow for the extraction and purification of this compound from plant materials is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (this compound; Arachidyl alcohol; Icosyl Alcohol) | Plants | 629-96-9 | Invivochem [invivochem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unsaponifiable Matter in Carnuba (Cera carnuba) Wax, a Modification of the USP/NF and FCC Methods [scirp.org]
- 8. fao.org [fao.org]
- 9. The structural constituents of carnauba wax | Semantic Scholar [semanticscholar.org]
Biological Activity of 1-Eicosanol from Hypericum carinatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Eicosanol (B7800029), a 20-carbon saturated fatty alcohol, has been identified as a natural product isolated from Hypericum carinatum.[1] While it is reported to possess antioxidant activity, a comprehensive understanding of its quantitative biological effects and the underlying molecular mechanisms remains an area of active research. This technical guide provides a detailed overview of the known biological activities of this compound and related compounds, outlines standard experimental protocols for assessing its antioxidant potential, and explores putative signaling pathways that may be modulated by this long-chain alcohol. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Hypericum carinatum Griseb. is a species of the genus Hypericum, which is well-documented for its rich phytochemical profile and diverse pharmacological activities.[2][3] The genus is known to produce a wide array of secondary metabolites, including flavonoids, phloroglucinols, and naphthodianthrones, many of which exhibit significant biological effects such as antidepressant, antimicrobial, and antioxidant properties.[2][3] Among the chemical constituents isolated from Hypericum carinatum, the long-chain fatty alcohol this compound (also known as arachidyl alcohol) has been noted for its antioxidant potential.[1]
Long-chain fatty alcohols are ubiquitous in nature and are known to play various roles in biological systems.[4][5][6] While their primary functions are often structural, as components of waxes and membranes, there is growing interest in their bioactive properties. This guide focuses specifically on the biological activity of this compound, with an emphasis on its antioxidant effects, drawing from the available literature on both the compound itself and the broader context of Hypericum species.
Data Presentation: Biological Activities of this compound and Hypericum Species
| Compound/Extract | Biological Activity | Source Organism | Quantitative Data (IC50) | Reference |
| This compound | Antioxidant | Justicia insularis | Not Reported | [1] |
| Emollient | Arachis hypogaea (Peanut) | Not Applicable | [4][5][6] | |
| Methanol (B129727) Extract of Hypericum Species | DPPH Radical Scavenging | H. perforatum | 10.45 ± 0.61 µg/mL | [2] |
| ABTS Radical Scavenging | H. olympicum | 3.92 ± 0.73 µg/mL | [2] | |
| DPPH Radical Scavenging | H. hirsutum | 2.8 - 3.6 µg/mL | [3] | |
| Ethanolic Extract of Hypericum perforatum | DPPH Radical Scavenging | H. perforatum | 21 µg/mL | [7] |
Experimental Protocols
To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for two standard in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
To a 96-well plate, add 100 µL of the various concentrations of the this compound solutions or the positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the negative control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance of the sample.
-
-
Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a similar dilution series for the Trolox standard.
-
-
Assay Protocol:
-
To a 96-well plate, add 10 µL of the various concentrations of the this compound solutions or the Trolox standard.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample.
-
-
Determination of IC50 or Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging activity of the sample to that of Trolox.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Putative Antioxidant Signaling Pathways
While the direct interaction of this compound with specific signaling pathways has not been elucidated, its antioxidant activity likely involves modulation of key cellular redox-sensitive pathways. The following diagrams illustrate two major pathways involved in the cellular antioxidant response.
Experimental Workflow
The following diagram outlines the general workflow for the isolation and evaluation of the antioxidant activity of this compound from Hypericum carinatum.
Conclusion
This compound from Hypericum carinatum presents an interesting subject for further pharmacological investigation, particularly concerning its antioxidant properties. While its presence and general antioxidant activity are noted, there is a clear need for quantitative studies to establish its efficacy and to elucidate the specific molecular pathways through which it exerts its effects. The experimental protocols and putative signaling pathways detailed in this guide provide a solid framework for future research in this area. A deeper understanding of the biological activity of this compound could pave the way for its potential application in the development of novel therapeutic agents for conditions associated with oxidative stress.
References
In Vitro Antioxidant Properties of 1-Eicosanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Eicosanol, a 20-carbon saturated fatty alcohol also known as arachidyl alcohol, is a naturally occurring compound found in various plants, including Justicia insularis[1]. While research into its specific biological activities is ongoing, preliminary studies on plant extracts containing this compound suggest potential antioxidant properties. This technical guide provides an in-depth overview of the current, albeit limited, understanding of the in vitro antioxidant capacity of this compound, focusing on data derived from fractions of plant extracts in which it is a known constituent. The guide details relevant experimental protocols and visualizes key concepts to support further research and development in this area.
Quantitative Antioxidant Activity Data
| Extract/Fraction | DPPH Radical Scavenging Activity (%) | Reference Standard |
| Ethanol (B145695) Extract | 82.1 | Gallic Acid (77.9%) |
| Extract/Fraction | Hydrogen Peroxide Scavenging Activity (%) | Reference Standard |
| Ethanol Extract | 61.5 | Ascorbic Acid (76.3%) |
| Extract/Fraction | Hydroxyl Radical Scavenging Activity (%) | Reference Standard |
| Ethanol Extract | 68.4 | Gallic Acid (75.9%) |
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that are commonly used to evaluate the antioxidant potential of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: A specific volume of the test sample (dissolved in a suitable solvent) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A defined volume of the test sample at various concentrations is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: A small volume of the test sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as mmol Fe²⁺ equivalents per gram of sample.
Visualizations
Signaling Pathways and Mechanisms
As specific signaling pathways for this compound's antioxidant activity have not yet been elucidated, the following diagram illustrates the general mechanisms by which an antioxidant molecule can neutralize free radicals.
Caption: General mechanisms of free radical scavenging by an antioxidant molecule.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vitro screening of the antioxidant properties of a compound like this compound.
Caption: A standard workflow for in vitro antioxidant activity screening.
Conclusion
The available data, primarily from studies of plant extracts containing this compound, suggests that this long-chain fatty alcohol may contribute to antioxidant activity. However, a significant research gap exists regarding the specific in vitro antioxidant capacity of pure this compound. Further studies employing a battery of standardized antioxidant assays on the isolated compound are necessary to fully elucidate its potential as a natural antioxidant. Such research would be invaluable for its potential applications in the pharmaceutical, cosmetic, and food industries. This guide provides the foundational information and methodologies to support and inspire these future investigations.
References
An In-depth Technical Guide on the Antifungal and Antimalarial Activity of 1-Eicosanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Eicosanol (B7800029), a 20-carbon saturated fatty alcohol also known as arachidyl alcohol, is a naturally occurring compound found in various plants.[1] While its primary applications are in the cosmetics industry as an emollient and thickener, emerging research has highlighted its potential biological activities. This technical guide synthesizes the current scientific literature on the antifungal and antimalarial properties of this compound and its close structural homologs. It provides a summary of quantitative efficacy data, detailed experimental protocols for assessing its activity, and a proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers investigating novel antimicrobial agents.
Introduction to this compound
This compound (CH₃(CH₂)₁₉OH) is a long-chain fatty alcohol characterized by its waxy, solid form at room temperature.[1] It is insoluble in water but soluble in organic solvents. Its presence has been identified in various plant species, and it is recognized for its antioxidant properties.[2] The long hydrophobic carbon chain and the polar hydroxyl group give this compound amphipathic properties that are central to its biological interactions, particularly with cell membranes.
Antifungal Activity of this compound and Homologs
Direct studies quantifying the antifungal activity of this compound are limited. However, research on its close structural homolog, 1-heneicosanol (B102992) (a 21-carbon fatty alcohol), provides significant insights into the potential antifungal spectrum of these long-chain alcohols.
Quantitative Antifungal Data
The following table summarizes the antifungal activity of 1-heneicosanol, which suggests a likely range of efficacy for this compound.
| Compound | Fungal Species | Assay Type | Effective Concentration | Reference |
| 1-Heneicosanol | Candida albicans | Broth Microdilution (MIC) | 250 µg/mL | [3] |
| 1-Heneicosanol | Candida krusei | Broth Microdilution (MIC) | 250 µg/mL | [3] |
| 1-Heneicosanol | Botrytis cinerea | Germ Tube Elongation | 80 µg/mL (Most active) | [3] |
Proposed Mechanism of Antifungal Action
The primary mechanism of action for long-chain fatty alcohols like this compound is believed to be the disruption of the fungal cell membrane.[4][5] The lipophilic carbon chain interacts with and inserts into the lipid bilayer of the fungal membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of essential intracellular contents (such as ions and metabolites), and ultimately, cell death.[4][6]
References
- 1. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. tpcj.org [tpcj.org]
- 4. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]
An In-Depth Technical Guide on the Crystal Structure and Polymorphism of 1-Eicosanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Eicosanol (B7800029) (C₂₀H₄₂O), a long-chain fatty alcohol, is a material of significant interest in various fields, including pharmaceuticals, cosmetics, and advanced materials, owing to its unique physicochemical properties. A thorough understanding of its solid-state behavior, particularly its crystal structure and polymorphism, is crucial for controlling its functionality, stability, and processing characteristics. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystallographic data and thermodynamic relationships. Furthermore, it outlines the key experimental protocols for the characterization of these polymorphs, including X-ray diffraction, differential scanning calorimetry, and vibrational spectroscopy.
Introduction to the Polymorphism of this compound
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physical and chemical properties, such as melting point, solubility, stability, and mechanical strength. In the context of drug development, controlling polymorphism is of paramount importance as it can significantly impact a drug's bioavailability and therapeutic efficacy.
This compound has been shown to exhibit a rich polymorphic behavior, primarily existing in two monoclinic forms at room temperature, denoted as the β and γ forms.[1] In addition to these crystalline phases, a higher-temperature rotator phase, R'(Iv), is observed just below the melting point.[1] The stability of the β and γ forms is dependent on the parity of the carbon number in the n-alkanol chain; for even-numbered alkanols like this compound, the γ form is the most stable polymorph.[1] A metastable β form can be obtained by quenching the molten sample.[1]
Crystal Structure and Thermodynamic Data
The crystallographic and thermodynamic data for the known polymorphs of this compound are summarized in the following tables. This information is critical for the identification and characterization of the different solid-state forms.
Table 1: Crystallographic Data of this compound Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| β-form | Monoclinic | P2₁/a | 9.94 | 5.00 | 50.8 | 121.5 |
| γ-form | Monoclinic | P2₁/a | 8.40 | 5.00 | 48.7 | 108.5 |
| R'(Iv)-form | Monoclinic | C2/m | 5.0 | 8.7 | 27.2 | 92 |
Data sourced from Ventolà et al., 2002.
Table 2: Thermodynamic Data for Polymorphic Transitions of this compound
| Transition | Transition Temperature (°C) | Enthalpy of Transition (kJ/mol) |
| β → R'(Iv) | 61.5 | 35.0 |
| γ → R'(Iv) | 63.5 | 40.0 |
| R'(Iv) → Liquid | 65.5 | 10.0 |
Data sourced from Ventolà et al., 2002.
Polymorphic Relationships and Transitions
The interconversion between the different polymorphic forms of this compound is a critical aspect of its solid-state chemistry. The following diagram illustrates the thermodynamic and kinetic relationships between the liquid, rotator, and crystalline phases.
Caption: Polymorphic transitions of this compound.
Experimental Protocols for Polymorph Characterization
The identification and characterization of the polymorphic forms of this compound rely on a combination of analytical techniques. Detailed methodologies for the key experiments are provided below.
X-ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for the identification of crystalline phases. Each polymorph possesses a unique crystal lattice, resulting in a characteristic diffraction pattern.
-
Sample Preparation: A small amount of the this compound sample is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder, and the surface is flattened.
-
Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used. The instrument is operated in a Bragg-Brentano geometry.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 2° to 40° with a step size of 0.02° and a counting time of 1-2 seconds per step. The generator is typically set to 40 kV and 40 mA.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. These are then compared with the known patterns of the β and γ forms to determine the polymorphic composition of the sample. Unit cell parameters can be refined from the peak positions using appropriate software.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. It is invaluable for determining transition temperatures and enthalpies of fusion and solid-solid phase transitions.
-
Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Data Collection: A typical DSC experiment involves a heat-cool-heat cycle. The sample is first heated to a temperature above its melting point to erase any previous thermal history. It is then cooled at a controlled rate (e.g., 5-10 °C/min) to a sub-ambient temperature, followed by a second heating scan at the same rate. Heating rates of 2-10 °C/min are commonly employed.[2]
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting and solid-solid transitions, appear as peaks. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Since the local environment of the molecules differs in each polymorphic form, their vibrational spectra will also be distinct.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the this compound powder is placed on the ATR crystal, and firm contact is ensured.
-
Instrumentation: A Fourier transform infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector is used.
-
Data Collection: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a spectral resolution of 4 cm⁻¹. A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The IR spectrum shows absorption bands corresponding to specific molecular vibrations. Differences in the position, shape, and intensity of these bands, particularly in the "fingerprint" region (below 1500 cm⁻¹), can be used to differentiate between the β and γ polymorphs.
-
Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer, often coupled to a microscope for micro-Raman analysis, is used. A monochromatic laser (e.g., 532 nm or 785 nm) is used as the excitation source.
-
Data Collection: The laser is focused on the sample, and the scattered light is collected. Spectra are recorded over a specific Raman shift range (e.g., 100-3200 cm⁻¹) with a given spectral resolution.
-
Data Analysis: The Raman spectrum provides information about the vibrational modes of the sample. As with IR spectroscopy, the differences in the Raman spectra of the polymorphs, particularly in the lattice vibration region (low-frequency region) and the C-H stretching region, can be used for their identification and characterization.
Conclusion
The polymorphic behavior of this compound is a critical consideration for its application in various industries. A thorough understanding of its different crystalline forms, their interconversion pathways, and the analytical techniques for their characterization is essential for ensuring product quality, performance, and stability. This technical guide has provided a detailed overview of the crystal structure and polymorphism of this compound, along with comprehensive experimental protocols to aid researchers and scientists in their development and quality control efforts. The presented data and methodologies serve as a valuable resource for professionals working with this important long-chain fatty alcohol.
References
An In-depth Technical Guide to the Solubility of 1-Eicosanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Eicosanol (B7800029), a 20-carbon straight-chain fatty alcohol, is a waxy, white solid at room temperature.[1] Its long alkyl chain renders it practically insoluble in water but soluble in various organic solvents.[1][2] Understanding the solubility of this compound is critical for its application in diverse fields, including pharmaceuticals, cosmetics, and material science. In the pharmaceutical industry, it is utilized in the formulation of topical creams and ointments and has been investigated for use in controlled-release drug delivery systems. This guide provides a comprehensive overview of the solubility of this compound in organic solvents, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₂O | [1] |
| Molecular Weight | 298.55 g/mol | [1] |
| Melting Point | 64-66 °C | [3] |
| Boiling Point | 220-225 °C at 3 mmHg | [3] |
| Appearance | White, waxy solid | [1] |
| Water Solubility | ~0.00151 mg/L at 25 °C |
Solubility of this compound: A Quantitative Overview
Quantitative solubility data for this compound is not extensively available in the literature. However, based on information for this compound and its shorter-chain homologs, 1-hexadecanol (B1195841) (C16) and 1-octadecanol (C18), a general understanding of its solubility profile can be established.
General Solubility Profile
This compound is generally soluble in non-polar and moderately polar organic solvents and exhibits low solubility in highly polar solvents. The principle of "like dissolves like" is a key determinant of its solubility. The long, non-polar alkyl chain of this compound dominates its solubility behavior, favoring interactions with non-polar solvent molecules.
-
High Solubility: Expected in non-polar solvents like hydrocarbons (e.g., hexane, toluene) and some ethers.[4]
-
Moderate Solubility: Expected in moderately polar solvents such as ketones (e.g., acetone) and some alcohols (e.g., ethanol (B145695), particularly at elevated temperatures).[1][3][5]
-
Low Solubility: Expected in highly polar solvents like water.[2]
Quantitative Solubility Data (Estimated and Analogous)
The following tables summarize the available qualitative and quantitative solubility data for this compound and its shorter-chain analogs, 1-hexadecanol and 1-octadecanol. This data can be used to estimate the solubility of this compound. As a general trend, for a given solvent, the solubility of straight-chain alcohols decreases as the carbon chain length increases.
Table 1: Qualitative Solubility of this compound and its Homologs
| Solvent | 1-Hexadecanol (C16) | 1-Octadecanol (C18) | This compound (C20) |
| Alcohols (e.g., Ethanol) | Soluble | Soluble | Slightly Soluble to Soluble |
| Ketones (e.g., Acetone) | Soluble | Soluble | Very Soluble |
| Ethers (e.g., Diethyl Ether) | Very Soluble | Soluble | Soluble |
| Hydrocarbons (e.g., Benzene, Toluene) | Very Soluble | Soluble | Soluble (especially in hot benzene) |
| Halogenated Hydrocarbons (e.g., Chloroform) | Very Soluble | Soluble | Slightly Soluble |
References:[1][2][3][4][5][6][7]
Table 2: Semi-Quantitative and Estimated Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Ethanol | Room Temperature | ≥ 20 mg/mL |
| Water | 25 | ~0.00151 mg/L |
Note: The data for ethanol is from a commercial supplier and should be considered as a general guideline.
Factors Influencing the Solubility of this compound
The solubility of this compound is a complex interplay of various factors related to both the solute and the solvent, as well as external conditions.
Caption: Factors influencing the solubility of this compound.
-
Effect of Temperature: The solubility of solid compounds like this compound in organic solvents generally increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Solvent Polarity: As a long-chain alcohol, this compound has a polar hydroxyl (-OH) group and a long non-polar hydrocarbon tail. Its solubility is highest in solvents with a polarity that is similar to its overall molecular polarity.
-
Chain Length: Within a homologous series of straight-chain alcohols, solubility in a given polar solvent decreases as the carbon chain length increases. This is due to the increasing dominance of the non-polar alkyl chain.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound can affect its solubility. Different polymorphs will have different lattice energies, leading to variations in their solubility.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of waxy solids like this compound requires robust experimental methods. The following sections detail the gravimetric and UV-Vis spectroscopic methods.
Gravimetric Method
The gravimetric method is a classic and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the solution by evaporating the solvent and weighing the residue.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. 1-Octadecanol | 112-92-5 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Stearyl Alcohol | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stearyl alcohol - Wikipedia [en.wikipedia.org]
- 7. 1-Hexadecanol CAS#: 36653-82-4 [m.chemicalbook.com]
Methodological & Application
Application Note: Synthesis of High-Purity 1-Eicosanol for Research Applications
Introduction
1-Eicosanol (B7800029) (also known as arachidyl alcohol) is a 20-carbon straight-chain fatty alcohol.[1][2] Due to its physical and chemical properties, it finds applications in various research fields, including its use as an emollient in cosmetics, a component in the synthesis of surfactants and lubricants, and as a potential biofuel.[2] In pharmaceutical and drug development research, high-purity this compound is essential as a starting material for the synthesis of more complex molecules and for studying lipid metabolism and signaling pathways. This application note provides detailed protocols for the synthesis of high-purity this compound via the reduction of eicosanoic acid, its subsequent purification by recrystallization, and methods for assessing its purity.
Materials and Methods
Synthesis of this compound via Reduction of Eicosanoic Acid
The reduction of eicosanoic acid to this compound can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This method provides high yields of the desired primary alcohol.
Experimental Protocol: Reduction of Eicosanoic Acid with LiAlH₄
-
Reaction Setup:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (molar ratio to be determined based on the scale of the reaction, typically 1.5 to 2 equivalents) to anhydrous tetrahydrofuran (B95107) (THF). Eicosanoic acid is soluble in THF.[3]
-
Cool the slurry to 0°C using an ice bath.
-
-
Addition of Eicosanoic Acid:
-
Dissolve eicosanoic acid (1 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the eicosanoic acid solution to the LiAlH₄ slurry via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion.
-
-
Quenching and Workup:
-
Cool the reaction mixture back to 0°C with an ice bath.
-
Slowly and carefully add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction and should be performed with extreme caution.
-
Next, add a 15% aqueous solution of sodium hydroxide, followed by more water.
-
Stir the mixture until a white precipitate of aluminum salts forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification of this compound by Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity product. This compound is soluble in hot ethanol (B145695), acetone, benzene, and petroleum ether, and its solubility decreases significantly at lower temperatures, making these suitable solvents for recrystallization.[4][5] A mixture of ethanol and hexane (B92381) can also be an effective solvent system.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Purity Assessment
The purity of the synthesized this compound should be assessed using appropriate analytical techniques.
Experimental Protocol: Purity Assessment by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the purity of volatile and semi-volatile compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a suitable solvent such as dichloromethane (B109758) or ethanol.
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for the analysis of long-chain alcohols.
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final hold: 300°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
The purity is determined by the relative peak area of this compound in the chromatogram. The mass spectrum should be compared with a reference spectrum for confirmation.
-
Data Presentation
Table 1: Synthesis and Purification of this compound
| Parameter | Value |
| Starting Material | Eicosanoic Acid |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Reaction Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux |
| Purification Method | Recrystallization |
| Recrystallization Solvent | Ethanol/Hexane |
| Typical Yield | 85-95% |
| Purity (by GC-MS) | >99% |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₂O | [2] |
| Molecular Weight | 298.55 g/mol | [7] |
| Appearance | White, waxy solid | [2] |
| Melting Point | 64-66 °C | [1] |
| Boiling Point | 220 °C at 3 mmHg | |
| Solubility | Soluble in ethanol, ether, benzene, hot acetone, petroleum ether. Insoluble in water. | [4][5][6] |
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Chemical pathway for the reduction of eicosanoic acid to this compound.
References
- 1. Arachidyl alcohol - Wikipedia [en.wikipedia.org]
- 2. CAS 629-96-9: this compound | CymitQuimica [cymitquimica.com]
- 3. shodex.com [shodex.com]
- 4. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 629-96-9 [thegoodscentscompany.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1-二十烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Quantitative Analysis of Policosanols in Pharmaceutical Formulations using 1-Eicosanol as an Internal Standard by GC-MS
Abstract
This application note details a robust and reliable method for the quantitative analysis of policosanols, a class of long-chain fatty alcohols, in pharmaceutical tablets. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with 1-eicosanol (B7800029) as an internal standard (IS) to ensure accuracy and precision. A silylation derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is incorporated to enhance the volatility and thermal stability of the high molecular weight alcohols, leading to improved chromatographic resolution and sensitivity. This protocol is intended for researchers, scientists, and quality control professionals in the pharmaceutical and natural products industries.
Introduction
Policosanol is a mixture of high molecular weight primary aliphatic alcohols isolated from sources such as sugar cane wax and rice bran wax. It is a common ingredient in dietary supplements and pharmaceutical products, valued for its cholesterol-lowering effects. Accurate quantification of the individual alcohol components of policosanol is crucial for quality control and dosage verification.
Gas chromatography is a suitable technique for the analysis of volatile compounds. However, the high molecular weight and polarity of long-chain alcohols, such as those found in policosanol, result in poor chromatographic performance. Derivatization is therefore necessary to convert these analytes into more volatile and thermally stable forms. Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a widely used and effective derivatization technique for this purpose.
The use of an internal standard is essential in quantitative chromatography to correct for variations in sample preparation, injection volume, and instrument response.[1] this compound (C20), a long-chain fatty alcohol, is an ideal internal standard for the analysis of policosanols as it is structurally similar to the analytes of interest and is not naturally present in policosanol mixtures.[2][3] This application note provides a comprehensive protocol for the sample preparation, derivatization, and GC-MS analysis of policosanols using this compound as an internal standard.
Experimental
Materials and Reagents
-
Policosanol reference standards (1-Tetracosanol, 1-Hexacosanol, 1-Heptacosanol, 1-Octacosanol, 1-Triacontanol)
-
This compound (Internal Standard, ≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270)
-
Chloroform (B151607) (HPLC grade)
-
Nitrogen gas, high purity
-
2 mL GC vials with PTFE-lined caps
Instrumentation
A Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS) and an autosampler was used for this analysis. The following instrumental conditions were applied:
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | DB-35MS, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 300 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial temperature 180 °C, hold for 2 min, ramp at 10 °C/min to 320 °C, hold for 15 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 800 amu |
Standard and Sample Preparation
2.3.1. Standard Stock Solutions
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of chloroform.
-
Policosanol Stock Solution: Accurately weigh and dissolve the individual policosanol reference standards in chloroform to prepare a mixed stock solution with concentrations relevant to the expected sample concentrations.
2.3.2. Calibration Standards
Prepare a series of calibration standards by spiking appropriate aliquots of the policosanol stock solution into GC vials. Add a constant amount of the this compound internal standard stock solution to each calibration standard. Evaporate the solvent to dryness under a gentle stream of nitrogen.
2.3.3. Sample Preparation
-
Weigh and finely powder a representative number of policosanol tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose into a volumetric flask.
-
Add a known volume of the this compound internal standard stock solution.
-
Extract the policosanols and the internal standard by adding chloroform and sonicating for 20 minutes.
-
Bring the flask to volume with chloroform and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
-
Transfer an aliquot of the filtered extract to a GC vial and evaporate to dryness under a gentle stream of nitrogen.
Derivatization Protocol
-
To the dried residue of each standard and sample vial, add 100 µL of anhydrous pyridine to dissolve the contents.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.[1]
-
Tightly cap the vials and vortex for 30 seconds.
-
Heat the vials in a heating block at 70 °C for 60 minutes to ensure complete derivatization.
-
Allow the vials to cool to room temperature before placing them in the autosampler for GC-MS analysis.
Results and Discussion
Chromatography
The described GC-MS method provides excellent separation of the TMS-derivatized policosanols and the this compound internal standard. The use of a mid-polarity column like a DB-35MS and the specified oven temperature program allows for the elution of these high molecular weight compounds with good peak shape and resolution.
Mass Spectra
The mass spectra of the TMS-derivatized long-chain alcohols are characterized by specific fragmentation patterns. The molecular ion (M+) is often weak or absent. Key diagnostic ions include the [M-15]+ ion, resulting from the loss of a methyl group from the TMS moiety, and a prominent ion at m/z 73, which corresponds to the trimethylsilyl cation [Si(CH3)3]+. These characteristic ions can be used for selected ion monitoring (SIM) for enhanced sensitivity and specificity if required.
Quantitative Data
The quantification of each policosanol component is performed by constructing a calibration curve based on the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.
Table 2: Retention Times and Characteristic m/z Ratios for TMS-Derivatized Analytes
| Compound | Retention Time (min) (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound-TMS (IS) | 12.5 | 355 ([M-15]+) | 73, 129 |
| 1-Tetracosanol-TMS | 16.2 | 411 ([M-15]+) | 73, 129 |
| 1-Hexacosanol-TMS | 18.0 | 439 ([M-15]+) | 73, 129 |
| 1-Heptacosanol-TMS | 19.0 | 453 ([M-15]+) | 73, 129 |
| 1-Octacosanol-TMS | 20.0 | 467 ([M-15]+) | 73, 129 |
| 1-Triacontanol-TMS | 21.8 | 495 ([M-15]+) | 73, 129 |
Table 3: Example Calibration Curve Data
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio |
| 10 | 0.25 |
| 25 | 0.63 |
| 50 | 1.25 |
| 100 | 2.51 |
| 200 | 5.02 |
| Linearity (R²) | >0.999 |
Workflow and Process Diagrams
Caption: Sample Preparation and Derivatization Workflow.
Caption: GC-MS Analysis and Data Processing Logic.
Conclusion
The GC-MS method presented in this application note, utilizing this compound as an internal standard and a silylation derivatization step, is a highly effective approach for the quantitative analysis of policosanols in pharmaceutical formulations. The method is specific, accurate, and reproducible, making it suitable for routine quality control testing and research applications in the pharmaceutical and nutraceutical industries. The detailed protocol and workflows provided serve as a comprehensive guide for the implementation of this analytical procedure.
References
Application Note: Quantification of 1-Eicosanol using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Introduction
1-Eicosanol (B7800029), a 20-carbon saturated fatty alcohol, is a non-chromophoric compound, making its detection by common HPLC detectors like UV-Vis challenging.[1][2] The Evaporative Light Scattering Detector (ELSD) offers a robust solution for quantifying such compounds.[1][2] The ELSD is a universal detector that measures the light scattered by non-volatile analyte particles after the mobile phase has been evaporated, making it suitable for a wide range of compounds, including lipids, sugars, and polymers.[1][2] This application note details a validated HPLC-ELSD method for the quantification of this compound, providing a sensitive and reliable analytical protocol for researchers, scientists, and drug development professionals.
Principle of ELSD
The ELSD operates in three distinct stages:
-
Nebulization: The HPLC eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol of uniformly sized droplets.[1][3]
-
Evaporation: The aerosol passes through a heated drift tube where the mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.[1][3]
-
Detection: A light source (e.g., laser or LED) illuminates the analyte particles, and a photodetector measures the intensity of the scattered light, which is proportional to the mass of the analyte.[1][3]
This detection mechanism allows for the analysis of compounds lacking chromophores and is compatible with gradient elution methods, offering greater flexibility compared to refractive index (RI) detection.[4]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
HPLC Column: A reversed-phase C18 column is recommended. A suitable option is a Hypersil GOLD C18 column (200 x 2.1 mm, 1.9 µm particle size) or equivalent.[5]
-
Solvents: HPLC grade methanol, acetonitrile, water, acetone, and formic acid.[5]
-
Standard: this compound (purity ≥ 98%).
-
Internal Standard (Optional but Recommended): 5-α-cholestane or a similar non-volatile compound that is well-resolved from this compound.[6]
Preparation of Standard Solutions and Samples
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like dichloromethane (B109758) or a mixture of the initial mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: The sample preparation will vary depending on the matrix.
-
Liquid Samples: Dilute the sample with a suitable solvent. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[7] Dichloromethane has been shown to be an effective extraction solvent for lipophilic compounds like long-chain fatty alcohols.[4]
-
Solid Samples: For solid matrices like plant materials, an extraction step is required. A common procedure involves ultrasonic-assisted extraction with a solvent such as dichloromethane for approximately 15 minutes.[4]
-
HPLC-ELSD Method Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column in use.
Table 1: HPLC-ELSD Method Parameters
| Parameter | Recommended Condition |
| HPLC Column | Hypersil GOLD C18, 200 x 2.1 mm, 1.9 µm[5] |
| Mobile Phase A | 50:30:19.8:0.2 (v/v) Methanol / Acetonitrile / Water / Formic Acid[5] |
| Mobile Phase B | 59.8:40:0.2 (v/v) Methanol / Acetone / Formic Acid[5] |
| Gradient Elution | Time (min) |
| 0 | |
| 3 | |
| 43 | |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 60 °C[5] |
| Injection Volume | 2 µL[5] |
| ELSD Drift Tube Temp. | 28 °C (or optimize for low volatility compounds)[5] |
| ELSD Nebulizer Gas | Nitrogen |
| ELSD Gas Pressure | 3.5 bar[5] |
Data Analysis and Quantification
The ELSD response is typically non-linear over a wide concentration range.[2] Therefore, a logarithmic transformation of both concentration and peak area is often used to generate a linear calibration curve. The relationship can be described by the equation:
log(Area) = a * log(Concentration) + b
Where 'a' is the slope and 'b' is the intercept. The concentration of this compound in the samples can then be determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of an HPLC-ELSD method for long-chain fatty alcohols, adapted from validated methods for similar compounds.[6][8]
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 - 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.6 - 1.5 mg/L |
| Intra-day Precision (%RSD) | < 12% |
| Inter-day Precision (%RSD) | < 11% |
| Retention Time (%RSD) | < 0.25%[5] |
| Detector Response (%RSD) | < 5%[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC-ELSD.
Caption: Workflow for this compound Quantification by HPLC-ELSD.
Logical Relationship of ELSD Principle
This diagram outlines the core principles of the Evaporative Light Scattering Detector.
Caption: Principle of Evaporative Light Scattering Detection (ELSD).
References
- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 2. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaporative Light Scattering Detection Based HPLC Method for the Determination of Polysorbate 80 in Therapeutic Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Eicosanol as a Non-ionic Surfactant for Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Eicosanol (B7800029), also known as arachidyl alcohol, is a long-chain saturated fatty alcohol (C20) that is widely utilized in the cosmetic, pharmaceutical, and food industries.[1][2] Its primary functions in emulsion formulations are as a non-ionic co-surfactant, emulsion stabilizer, viscosity-increasing agent, and emollient.[3] Due to its lipophilic nature and waxy texture at room temperature, this compound contributes significantly to the texture, stability, and sensory properties of creams, lotions, and other emulsified products. While not typically used as a primary emulsifier, its role in stabilizing the interfacial film and modifying the bulk phase properties is critical for the formulation of stable and elegant emulsions.
These application notes provide a comprehensive overview of the physicochemical properties of this compound and its application in oil-in-water (O/W) emulsions. Detailed protocols for emulsion preparation and characterization are included to guide researchers in leveraging the benefits of this versatile excipient.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in emulsion formulation.
| Property | Value | Reference |
| Synonyms | Arachidyl alcohol, Icosan-1-ol | [3][4] |
| Chemical Formula | C₂₀H₄₂O | [4] |
| Molecular Weight | 298.55 g/mol | [4] |
| Appearance | White, waxy solid | [4] |
| Melting Point | 64-66 °C | |
| Boiling Point | 220 °C at 3 mmHg | |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and chloroform | |
| Hydrophilic-Lipophilic Balance (HLB) Value (Calculated) | ~1.5 |
Role of this compound in Emulsions
This compound contributes to the stability and quality of emulsions through several mechanisms. The logical relationship of these mechanisms is outlined below.
Caption: Mechanisms of emulsion stabilization by this compound.
Experimental Protocols
The following protocols provide a framework for the preparation and characterization of a model oil-in-water (O/W) cream incorporating this compound as a co-emulsifier and stabilizer.
Protocol 1: Preparation of a Model O/W Cream
This protocol details the formulation of a basic O/W cream to demonstrate the function of this compound.
Materials:
-
Oil Phase:
-
Mineral Oil (or other suitable oil): 20% w/w
-
This compound: 3% w/w
-
Cetearyl Alcohol: 2% w/w
-
Primary Emulsifier (e.g., Polysorbate 80, HLB ~15): 5% w/w
-
-
Aqueous Phase:
-
Deionized Water: 69.5% w/w
-
Glycerin: 5% w/w
-
-
Preservative:
-
Phenoxyethanol (or other suitable preservative): 0.5% w/w
-
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Homogenizer (e.g., rotor-stator or high-shear mixer)
-
Stirring apparatus (e.g., magnetic stirrer or overhead stirrer)
-
Weighing balance
-
Thermometer
Procedure:
Caption: Workflow for the preparation of an O/W cream.
-
Preparation of the Oil Phase: In a heat-resistant beaker, combine the mineral oil, this compound, cetearyl alcohol, and the primary emulsifier.
-
Preparation of the Aqueous Phase: In a separate heat-resistant beaker, dissolve the glycerin in deionized water.
-
Heating: Heat both the oil phase and the aqueous phase to 70-75°C in a water bath. Ensure all solid components in the oil phase are completely melted.
-
Emulsification: Slowly add the aqueous phase to the oil phase while stirring continuously.
-
Homogenization: Immediately homogenize the mixture for 3-5 minutes at a moderate speed to form a uniform emulsion.
-
Cooling: Remove the emulsion from the heat and continue to stir gently as it cools.
-
Addition of Preservative: When the temperature of the emulsion reaches approximately 40°C, add the preservative and mix thoroughly.
-
Final Product: Continue stirring until the cream has cooled to room temperature and has a uniform consistency.
Protocol 2: Characterization of the O/W Cream
This protocol outlines key methods for evaluating the physical properties and stability of the prepared emulsion.
1. Macroscopic Evaluation:
-
Procedure: Visually inspect the cream for its appearance, color, odor, and homogeneity immediately after preparation and at specified time intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 4°C, 40°C).
-
Expected Outcome: A stable cream should remain homogeneous with no signs of phase separation, creaming, or changes in color or odor.
2. Microscopic Analysis:
-
Procedure: Place a small drop of the cream on a microscope slide, cover with a coverslip, and observe under a light microscope.
-
Expected Outcome: A well-formed emulsion will show uniformly dispersed spherical oil droplets. Note the presence of any droplet aggregation or coalescence.
3. Droplet Size Analysis:
-
Procedure: Use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to determine the mean droplet size and size distribution of the oil phase.
-
Data Presentation:
| Formulation | Mean Droplet Size (d50, µm) | Polydispersity Index (PDI) |
| O/W Cream with this compound | [Insert experimental value] | [Insert experimental value] |
| Control (without this compound) | [Insert experimental value] | [Insert experimental value] |
4. Rheological Measurements:
-
Procedure: Use a viscometer or rheometer to measure the viscosity and flow behavior of the cream.
-
Expected Outcome: The addition of this compound is expected to increase the viscosity of the emulsion, contributing to a thicker, creamier texture.
5. Stability Testing:
-
Centrifugation Test:
-
Procedure: Centrifuge a sample of the cream at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Evaluation: Observe for any signs of phase separation or creaming.
-
-
Freeze-Thaw Cycling:
-
Procedure: Subject the cream to several cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours).
-
Evaluation: Assess the physical stability of the emulsion after each cycle.
-
Data Presentation: Expected Impact of this compound
The inclusion of this compound in an O/W emulsion is anticipated to have the following effects on its properties compared to a control formulation without it.
| Parameter | Control (Without this compound) | With this compound | Expected Outcome |
| Viscosity | Lower | Higher | Increased creaminess and body |
| Mean Droplet Size | Potentially larger | Potentially smaller and more uniform | Improved emulsification and stability |
| Stability (Centrifugation) | Possible phase separation | No phase separation | Enhanced resistance to creaming |
| Stability (Freeze-Thaw) | May show instability | More stable | Improved temperature stability |
| Sensory Feel | Lighter | Richer, more emollient | Enhanced skin feel |
Conclusion
This compound is a valuable multifunctional ingredient in the formulation of stable and aesthetically pleasing oil-in-water emulsions. While it does not typically function as a primary emulsifier, its role as a co-emulsifier, stabilizer, and viscosity modifier is crucial for achieving desired product characteristics. The protocols and information provided herein offer a solid foundation for researchers and formulators to effectively utilize this compound in the development of a wide range of emulsified products. Further experimentation is encouraged to optimize the concentration of this compound in specific formulations to achieve the desired performance attributes.
References
Application Notes and Protocols: Formulation of 1-Eicosanol in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 1-eicosanol (B7800029) in topical drug delivery systems. This compound, a 20-carbon saturated fatty alcohol, is a waxy, lipophilic substance utilized in cosmetics and pharmaceutical formulations for its emollient, thickening, and emulsion-stabilizing properties.[1] Its physicochemical characteristics present both opportunities and challenges for effective topical drug delivery. These notes will cover formulation strategies, experimental protocols, and the underlying mechanisms of action.
While specific performance data for this compound in drug delivery is limited in publicly available literature, its properties are very similar to the well-studied 1-docosanol (B1670855) (22-carbon fatty alcohol). Therefore, protocols and formulation strategies for 1-docosanol are adapted here as a scientifically sound starting point for developing this compound-based systems.[2]
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is crucial for formulation development. Its high lipophilicity and negligible water solubility are key factors to consider.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₂O | |
| Molecular Weight | 298.55 g/mol | |
| Appearance | White waxy solid, powder, or pellets | [3] |
| Melting Point | 62-67 °C | [1][4] |
| Boiling Point | 371-373 °C at 760 mmHg | [1] |
| Solubility in Water | Insoluble (~0.00151 mg/L at 25°C) | [1] |
| Solubility in Organic Solvents | Soluble in alcohol, acetone, ether, and chloroform.[3] | |
| Log P (Octanol-Water) | ~8.99 | [1] |
Formulation Strategies for this compound
The primary challenge in formulating this compound is its poor water solubility. The goal is to create stable, cosmetically elegant systems that enhance the penetration of the active pharmaceutical ingredient (API) into the skin. This compound itself can act as a penetration enhancer.[5]
Oil-in-water (o/w) creams are a common and effective vehicle for lipophilic compounds like this compound. They offer good patient compliance due to their pleasant feel and ease of application.[2]
Table 2: Example Composition of a this compound Cream
| Ingredient | Concentration (% w/w) | Function |
| This compound | 5.0 - 15.0 | Active, Emollient, Thickener, Penetration Enhancer |
| Other API | As required | Active Pharmaceutical Ingredient |
| Cetostearyl Alcohol | 5.0 - 10.0 | Thickener, Emulsion Stabilizer |
| Mineral Oil / Caprylic Triglyceride | 5.0 - 15.0 | Oil Phase, Emollient |
| Polysorbate 80 | 2.0 - 5.0 | Emulsifier |
| Propylene (B89431) Glycol | 5.0 - 10.0 | Humectant, Penetration Enhancer |
| Benzyl (B1604629) Alcohol | 1.0 - 2.0 | Preservative |
| Purified Water | q.s. to 100 | Aqueous Phase |
Nanoemulsions are colloidal dispersions with droplet sizes in the range of 20-200 nm. Their small droplet size and large surface area can significantly improve the skin penetration of poorly soluble drugs.[2][6]
Table 3: Example Composition of a this compound Nanoemulsion
| Ingredient | Concentration (% w/w) | Function |
| This compound | 5.0 - 10.0 | Active, Oil Phase |
| Other API | As required | Active Pharmaceutical Ingredient |
| Oleic Acid | 5.0 - 10.0 | Oil Phase, Penetration Enhancer |
| Tween 80 | 10.0 - 20.0 | Surfactant |
| Propylene Glycol | 5.0 - 10.0 | Co-surfactant, Humectant |
| Purified Water | q.s. to 100 | Aqueous Phase |
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and evaluation of this compound topical delivery systems.
This protocol outlines the preparation of an oil-in-water cream.
Materials and Equipment:
-
This compound, other API (if applicable), cetostearyl alcohol, mineral oil, polysorbate 80, propylene glycol, benzyl alcohol, purified water
-
Heating magnetic stirrers
-
Homogenizer (e.g., rotor-stator)
-
Water bath
-
Beakers and other standard laboratory glassware
Procedure:
-
Oil Phase Preparation: In a beaker, combine this compound, cetostearyl alcohol, and mineral oil. Heat to 75°C with continuous stirring until all components have melted and the phase is uniform.
-
Aqueous Phase Preparation: In a separate beaker, combine propylene glycol, polysorbate 80, benzyl alcohol, and purified water. Heat to 75°C with stirring until all components are dissolved.
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm).
-
Cooling: Continue homogenization for 5-10 minutes, then switch to gentle stirring and allow the emulsion to cool to room temperature.
-
Final Product: The resulting product should be a smooth, homogenous, white to off-white cream.
This protocol describes the preparation of a nanoemulsion using a high-pressure homogenization technique.
Materials and Equipment:
-
This compound, other API (if applicable), oleic acid, Tween 80, propylene glycol, purified water
-
High-pressure homogenizer
-
High-speed stirrer (e.g., Ultra-Turrax)
-
Magnetic stirrer and heating plate
Procedure:
-
Oil Phase Preparation: In a beaker, dissolve this compound and any other oil-soluble API in oleic acid with gentle heating and stirring.
-
Aqueous Phase Preparation: In a separate beaker, dissolve Tween 80 and propylene glycol in purified water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase under continuous high-speed stirring to form a coarse, milky-white emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 5-10 cycles) at a pressure of 1000-1500 bar until a translucent or transparent nanoemulsion is formed.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
This protocol uses Franz diffusion cells to evaluate the skin penetration and permeation of this compound and/or another API from a topical formulation.[2][5]
Materials and Equipment:
-
Franz diffusion cells
-
Full-thickness human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizer like polysorbate 80 to ensure sink conditions)
-
This compound formulation
-
Analytical method for quantification (e.g., GC-MS or HPLC-CAD)
-
Water bath with circulator
Procedure:
-
Skin Preparation: Thaw frozen skin and cut it into sections to fit the Franz diffusion cells. Equilibrate the skin in the receptor solution.
-
Franz Cell Setup: Mount the skin between the donor and receptor chambers with the stratum corneum facing the donor compartment. Ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
-
Dosing: Apply a finite dose of the formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Skin Analysis: At the end of the study, dismount the skin, remove any excess formulation from the surface, and separate the epidermis and dermis. Homogenize each skin layer in a suitable solvent to extract the retained drug.
-
Quantification: Analyze the concentration of the API and/or this compound in the receptor fluid samples and skin extracts using a validated analytical method. Calculate the cumulative amount permeated and the flux.
This protocol outlines a stability testing program based on ICH guidelines to assess the shelf-life of the formulation.[7][8]
Materials and Equipment:
-
Stability chambers set at various conditions (e.g., 25°C/60% RH, 40°C/75% RH)
-
Freezer (-10°C to -20°C)
-
Viscometer, pH meter, microscope
-
Analytical instrumentation for assay of this compound and API
Procedure:
-
Sample Storage: Store the formulation in its final intended packaging at different stability conditions.
-
Testing Parameters: At specified time points (e.g., 0, 1, 3, 6 months), evaluate the samples for the following parameters:
-
Physical Appearance: Color, odor, phase separation, crystallization.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Microscopic Examination: Observe for changes in emulsion droplet size or crystal growth.
-
Assay of this compound and API: Determine the content of the active ingredients.
-
-
Freeze-Thaw Cycling: Subject the formulation to at least three freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) to assess physical stability.[8]
-
Acceptance Criteria: The formulation must meet predefined specifications for all tested parameters throughout the study period.
Visualizations
The following diagram illustrates the general workflow for the development and evaluation of a this compound topical formulation.
Caption: Workflow for this compound Topical Formulation.
Long-chain fatty alcohols like this compound are thought to enhance drug penetration primarily by interacting with and disrupting the highly ordered lipid lamellae of the stratum corneum.
Caption: Mechanism of this compound as a Penetration Enhancer.
References
- 1. This compound, 629-96-9 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 629-96-9 [chemicalbook.com]
- 5. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. makingcosmetics.com [makingcosmetics.com]
Application of 1-Eicosanol in Nanoparticle Synthesis and Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Eicosanol (B7800029), a 20-carbon saturated fatty alcohol, presents a promising lipid excipient for the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its long hydrophobic chain and solid-state at room temperature make it a suitable candidate for creating a stable lipid matrix capable of encapsulating a variety of lipophilic and hydrophilic active pharmaceutical ingredients (APIs). These nanoparticle systems offer significant advantages in drug delivery, including enhanced bioavailability, controlled release, and targeted delivery. This document provides detailed application notes and protocols for the synthesis and stabilization of nanoparticles using this compound as a key lipid component. While direct literature on this compound for this specific application is limited, the following protocols are based on established methods for long-chain fatty alcohols in nanoparticle formulation.[1][2][3][4]
Key Applications of this compound in Nanoparticle Systems:
-
Solid Lipid Matrix: this compound can serve as the primary solid lipid in the formulation of SLNs, providing a crystalline structure to entrap drug molecules.[1][3]
-
Meltable Lipid Phase: In nanoemulsion and microemulsion preparations, this compound can be melted to form the oil phase for the encapsulation of lipophilic drugs before solidification to form nanoparticles.
-
Stabilizing Agent: The long alkyl chain of this compound can contribute to the steric stabilization of nanoparticle suspensions, preventing aggregation.
-
Controlled Release Modulator: The crystalline nature of the this compound matrix can be tailored to control the release kinetics of the encapsulated drug.
Data Presentation: Physicochemical Properties of Long-Chain Fatty Alcohol-Based Nanoparticles
The following tables summarize typical quantitative data for solid lipid nanoparticles formulated with long-chain fatty alcohols, providing a reference for expected outcomes when using this compound.
Table 1: Physicochemical Characterization of Solid Lipid Nanoparticles
| Formulation Code | Lipid Matrix Composition | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| SLN-SA-1 | Stearic Acid | Poloxamer 188 | 250 ± 15 | 0.25 ± 0.05 | -25 ± 3 |
| SLN-SA-2 | Stearic Acid | Tween 80 | 300 ± 20 | 0.30 ± 0.07 | -30 ± 4 |
| SLN-CP-1 | Cetyl Palmitate | Poloxamer 188 | 200 ± 10 | 0.20 ± 0.04 | -22 ± 2 |
| SLN-CP-2 | Cetyl Palmitate | Tween 80 | 280 ± 18 | 0.28 ± 0.06 | -28 ± 3 |
Data is representative and compiled from literature on similar long-chain fatty acids/alcohols.[1][5]
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| SLN-SA-DrugA | Lipophilic Drug | 5.2 ± 0.5 | 85 ± 5 |
| SLN-CP-DrugB | Lipophilic Drug | 7.8 ± 0.8 | 92 ± 4 |
| SLN-SA-DrugC | Hydrophilic Drug | 1.5 ± 0.3 | 45 ± 7 |
Data is representative and compiled from literature on similar long-chain fatty acids/alcohols.
Experimental Protocols
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the synthesis of SLNs using this compound as the solid lipid matrix via the hot homogenization technique.[6]
Materials:
-
This compound
-
Drug (lipophilic)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
Organic solvent (if required for drug solubilization, e.g., ethanol)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle sizes)
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amount of this compound and the lipophilic drug.
-
Melt the this compound in a beaker by heating it to approximately 70-80°C (above its melting point of ~65°C) in a water bath.
-
Dissolve the drug in the molten lipid. If the drug is not readily soluble, a minimal amount of a suitable organic solvent can be used. Ensure the solvent is evaporated completely before proceeding.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., 1-2% w/v) in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase (70-80°C) under continuous stirring.
-
-
Formation of the Pre-emulsion:
-
Slowly add the hot aqueous phase to the molten lipid phase while stirring at a moderate speed (e.g., 800 rpm) to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-shear homogenization at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a fine pre-emulsion.
-
-
Homogenization (Optional):
-
For obtaining smaller and more uniform nanoparticles, the hot pre-emulsion can be passed through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Nanoparticle Formation:
-
Transfer the hot nanoemulsion to a beaker placed in an ice bath and stir continuously until it cools down to room temperature.
-
The solidification of the lipid droplets results in the formation of solid lipid nanoparticles.
-
-
Purification:
-
The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and un-encapsulated drug.
-
Protocol 2: Characterization of this compound-Based SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of the nanoparticles. Laser Doppler Anemometry is used to determine the surface charge (zeta potential).
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Record the average particle size, PDI, and zeta potential. A PDI value below 0.3 indicates a homogenous population of nanoparticles. A zeta potential value more positive than +30 mV or more negative than -30 mV generally indicates good colloidal stability.
-
2. Drug Loading and Encapsulation Efficiency Determination:
-
Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the un-encapsulated drug and quantifying the drug in the nanoparticles.
-
Procedure:
-
Separate the un-encapsulated drug from the SLN dispersion by ultracentrifugation or by using centrifuge filter units.
-
Collect the supernatant containing the free drug.
-
Disrupt the SLN pellet using a suitable solvent (e.g., a mixture of a good solvent for the drug and a solvent that dissolves the lipid) to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant and in the disrupted pellet using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Visualizations
Caption: Workflow for the synthesis of this compound based SLNs.
References
- 1. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Solid Lipid Nanoparticles [jps.usm.my]
- 6. japsonline.com [japsonline.com]
Application Notes and Protocols for Dissolving 1-Eicosanol for In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Eicosanol (B7800029), also known as arachidyl alcohol, is a 20-carbon saturated fatty alcohol. It is a waxy solid at room temperature and, due to its long hydrophobic carbon chain, is practically insoluble in aqueous solutions such as cell culture media.[1][2] This presents a significant challenge for its use in in vitro cell-based assays. Proper solubilization and the preparation of a stable stock solution are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for dissolving this compound and preparing it for use in cell culture experiments.
Solvent Selection and Considerations:
The choice of solvent is paramount for successfully incorporating this compound into cell culture media. The ideal solvent must effectively dissolve this compound at a high concentration to create a stock solution, and it must be non-toxic to the cells at the final working concentration.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving hydrophobic compounds for cell culture applications.[3][4] It is important to note that DMSO can exhibit cytotoxicity at higher concentrations, and the final concentration in the cell culture medium should typically be kept below 0.5% (v/v), although this can be cell-line dependent.[3]
-
Ethanol (B145695) (EtOH): Ethanol is another common solvent for preparing stock solutions.[3][4] While generally less toxic than DMSO, its ability to dissolve highly nonpolar compounds may be lower. Similar to DMSO, the final concentration of ethanol in the culture medium should be minimized to avoid adverse effects on cell viability and function.[5]
For any chosen solvent, it is crucial to include a vehicle control in the experimental design. The vehicle control should contain the same final concentration of the solvent as the highest concentration of this compound being tested to account for any solvent-induced effects.[3]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. This information is critical for preparing appropriate stock solutions.
| Solvent | Solubility | Source |
| Water | 0.001 g/L at 23°C (practically insoluble) | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 2 mg/mL (6.70 mM) | [6] |
| Ethanol (EtOH) | Slightly soluble | [2][7] |
| Acetone | Very soluble | [7] |
| Chloroform | Slightly soluble | [7] |
| Petroleum Ether | Soluble | [7] |
Experimental Protocols
Here are detailed protocols for preparing this compound stock solutions using DMSO or ethanol. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 298.55 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37-40°C
Procedure:
-
Weighing: Accurately weigh out 2.99 mg of this compound and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial containing the this compound.
-
Warming and Mixing: this compound has a melting point of approximately 62-65°C. To facilitate dissolution, gently warm the solution in a 37-40°C water bath or incubator for 10-15 minutes. Intermittently vortex the solution until the this compound is completely dissolved and the solution is clear.
-
Sterilization: The high concentration of DMSO should maintain sterility. If there are concerns, the stock solution can be filtered through a 0.22 µm PTFE syringe filter.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into sterile, single-use aliquots. Store the aliquots at -20°C or -80°C for long-term storage.[8]
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Ethanol
Materials:
-
This compound (MW: 298.55 g/mol )
-
200 proof (100%), sterile-filtered ethanol
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37-40°C
Procedure:
-
Weighing: Accurately weigh out 2.99 mg of this compound and place it in a sterile vial.
-
Dissolving: Add 1 mL of 100% ethanol to the vial.
-
Warming and Mixing: Gently warm the solution to 37-40°C to aid in dissolution. Vortex the solution periodically until it becomes clear.
-
Sterilization: The high concentration of ethanol should ensure sterility. If necessary, filtration through a 0.22 µm PTFE syringe filter can be performed.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into sterile, single-use tubes and store them at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture Assays:
-
Thawing: Immediately before use, thaw a frozen aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is advisable to prepare intermediate dilutions to ensure accuracy and to minimize the final solvent concentration in the culture wells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (DMSO or ethanol) to the cell culture medium as used for the highest concentration of this compound.
Visualizations
Experimental Workflow:
The following diagram illustrates a typical workflow for preparing and using this compound in in vitro cell culture assays.
Caption: Workflow for this compound in Cell Culture.
Potential Signaling Pathway Modulation by Long-Chain Fatty Alcohols:
Long-chain fatty alcohols like this compound can be metabolized within the cell and may influence various signaling pathways. One such pathway is the PI3K/AKT pathway, which is a central regulator of cell survival, growth, and proliferation. A recent study has shown that 10-eicosanol can activate AKT to alleviate patulin-induced cell cycle arrest and apoptosis.[9] The diagram below illustrates a simplified representation of this signaling cascade.
References
- 1. This compound, 629-96-9 [thegoodscentscompany.com]
- 2. CAS 629-96-9: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (this compound; Arachidyl alcohol; Icosyl Alcohol) | Plants | 629-96-9 | Invivochem [invivochem.com]
- 7. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 10-Eicosanol Alleviates Patulin-Induced Cell Cycle Arrest and Apoptosis by Activating AKT (Protein Kinase B) in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Eicosanol as a Phase Change Material for Thermal Energy Storage
Introduction
1-Eicosanol (B7800029), a long-chain fatty alcohol (C20H42O), presents as a promising organic phase change material (PCM) for thermal energy storage (TES) applications.[1] Its key attributes, including a suitable melting point for various applications, high latent heat of fusion, chemical stability, and low cost, make it an attractive candidate for researchers and engineers in the field of thermal management. Organic PCMs like this compound are known for their congruent melting and freezing behavior, which ensures consistent performance over numerous thermal cycles. This document provides detailed application notes, thermophysical data, and experimental protocols for the evaluation of this compound as a PCM.
Key Properties and Potential Applications
This compound's thermal properties make it suitable for a range of low-to-medium temperature thermal energy storage applications.
Thermophysical Properties:
The performance of this compound as a PCM is dictated by its thermophysical properties. A summary of these properties is presented in the table below. It is important to note that some properties, particularly the latent heat of fusion, show variability in reported values, which may be attributed to differences in purity and experimental conditions.
Potential Applications:
-
Solar Energy Storage: this compound can be integrated into solar thermal systems to store heat collected during the day for use during the night or on cloudy days. Its melting point is well-suited for domestic hot water and space heating applications.
-
Waste Heat Recovery: Industrial processes often generate significant amounts of low-grade waste heat. This compound can be used to capture and store this heat for later use, improving overall energy efficiency.
-
Smart Textiles: Integration of this compound into fabrics can lead to the development of thermoregulating textiles that can absorb excess body heat and release it when the temperature drops, enhancing comfort.
-
Building Temperature Regulation: Incorporating this compound into building materials (e.g., wallboards, concrete) can help maintain a stable indoor temperature by absorbing and releasing heat as the ambient temperature fluctuates, thereby reducing heating and cooling loads.
-
Electronic Cooling: In electronic devices, this compound can be used as a passive thermal management solution to absorb heat generated during operation, preventing overheating and improving device reliability.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Thermophysical Properties of this compound
| Property | Value | Unit | Source(s) |
| Molecular Formula | C20H42O | - | [2] |
| Molecular Weight | 298.55 | g/mol | |
| Melting Point | 62-66.1 | °C | [1] |
| Boiling Point | 309 | °C | [1] |
| Density (solid, at 20°C) | 0.8405 | g/cm³ | [1] |
| Latent Heat of Fusion | 43.6 - 73.72 | kJ/mol | [2] |
| ~146 - 247 | J/g | Calculated | |
| Thermal Conductivity (solid) | ~0.2 | W/m·K | [3] (Typical for organic PCMs) |
| Thermal Conductivity (liquid) | ~0.15 | W/m·K | [3] (Typical for organic PCMs) |
| Specific Heat Capacity (solid) | ~2.5 | J/g·K | Estimated |
| Specific Heat Capacity (liquid) | ~2.8 | J/g·K | Estimated |
Note: The latent heat of fusion for this compound shows significant variation in the literature. Researchers should perform their own calorimetric measurements to determine the precise value for the specific grade of material being used.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Thermal Properties using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the melting temperature and latent heat of fusion of this compound.
Materials and Equipment:
-
This compound (high purity, >98%)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance (±0.01 mg accuracy)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan using a microbalance.
-
Hermetically seal the pan with a lid. Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample from 25°C to 90°C at a constant heating rate of 10°C/min.
-
Hold the sample at 90°C for 5 minutes to ensure complete melting.
-
Cool the sample from 90°C back to 25°C at a constant cooling rate of 10°C/min.
-
-
Data Analysis:
-
From the heating curve, determine the onset temperature of melting (melting point) and the peak temperature.
-
Integrate the area under the melting peak to determine the latent heat of fusion (in J/g).
-
From the cooling curve, determine the onset temperature of solidification (freezing point) and the peak temperature.
-
Integrate the area under the solidification peak to determine the latent heat of solidification.
-
Protocol 2: Measurement of Thermal Conductivity using the Transient Plane Source (TPS) Method
This protocol describes the measurement of the thermal conductivity of this compound in both its solid and liquid states.
Materials and Equipment:
-
This compound
-
Transient Plane Source (TPS) instrument
-
TPS sensor (appropriate size for the sample)
-
Sample holder/cell capable of containing the molten PCM
-
Temperature-controlled bath or oven
Procedure:
-
Solid-State Measurement:
-
Prepare two identical solid cylindrical samples of this compound with flat surfaces.
-
Place the TPS sensor between the two sample halves, ensuring good thermal contact.
-
Place the assembly in a temperature-controlled environment and allow it to equilibrate at the desired measurement temperature (e.g., 25°C).
-
Perform the TPS measurement according to the instrument's operating manual. The instrument will apply a short power pulse to the sensor and record the temperature increase over time to calculate the thermal conductivity.
-
-
Liquid-State Measurement:
-
Melt the this compound in the sample holder within a temperature-controlled oven or bath set to a temperature above its melting point (e.g., 80°C).
-
Submerge the TPS sensor into the molten this compound, ensuring it is fully immersed and centrally located.
-
Allow the system to reach thermal equilibrium.
-
Perform the TPS measurement. Multiple measurements should be taken and averaged to ensure accuracy.
-
Protocol 3: Preparation of Shape-Stabilized this compound PCM
This protocol details a method for preparing a shape-stabilized composite PCM to prevent leakage of the molten this compound.
Materials and Equipment:
-
This compound
-
Supporting material (e.g., high-density polyethylene (B3416737) (HDPE), expanded graphite (B72142) (EG), or porous silica)
-
Beaker or reaction vessel
-
Hot plate with magnetic stirrer
-
Vacuum oven
Procedure:
-
Melt Impregnation Method:
-
Determine the desired weight ratio of this compound to the supporting material (e.g., 80:20).
-
Place the supporting material into a beaker.
-
Melt the this compound in a separate container on a hot plate at a temperature about 10-20°C above its melting point.
-
Slowly add the molten this compound to the supporting material while stirring continuously to ensure uniform impregnation.
-
Maintain the mixture at the elevated temperature for a sufficient time (e.g., 1-2 hours) to allow for complete absorption of the PCM into the pores of the supporting material.
-
Transfer the resulting composite to a vacuum oven and dry at a temperature slightly above the melting point of this compound for several hours to remove any entrapped air.
-
Cool the shape-stabilized PCM to room temperature. The final product should be a solid composite that does not leak the PCM when heated above its melting point.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing shape-stabilized this compound PCM.
Caption: Relationship between properties of this compound and its applications in thermal energy storage.
References
Application Notes and Protocols for the Use of 1-Eicosanol in Sustained-Release Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-eicosanol (B7800029), a long-chain fatty alcohol, in the development of sustained-release oral solid dosage forms. The information presented here is intended to guide researchers and formulation scientists in designing and evaluating robust sustained-release systems.
Introduction to this compound for Sustained Release
This compound (also known as arachidyl alcohol) is a saturated 20-carbon fatty alcohol.[1][2] Its waxy, solid nature at room temperature and hydrophobicity make it a suitable candidate for creating inert matrix systems for sustained drug delivery.[1][2] When incorporated into a tablet formulation, this compound does not swell or dissolve in gastrointestinal fluids but forms a porous matrix through which the active pharmaceutical ingredient (API) can slowly diffuse. This diffusion-controlled release mechanism allows for prolonged therapeutic drug levels, potentially reducing dosing frequency and improving patient compliance.
The release of the drug from a this compound-based matrix is primarily governed by the diffusion of the API through the tortuous channels created by the dissolving drug and other soluble excipients within the inert lipid matrix. The rate of release can be modulated by altering the concentration of this compound, the properties of the API (e.g., solubility), and the inclusion of other excipients that can act as pore-formers.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in formulation development.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₂O | [1][2][3] |
| Molecular Weight | 298.55 g/mol | [3] |
| Appearance | White, waxy solid | [1][2][3] |
| Melting Point | 64-66 °C | [2] |
| Boiling Point | 222 °C at 3 mmHg | [3] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether | [1] |
| Density | 0.838 g/cm³ | [2] |
Mechanism of Sustained Release from this compound Matrix
The primary mechanism of drug release from a this compound-based matrix tablet is diffusion through a non-eroding, inert matrix.
Experimental Protocols
Two common methods for preparing sustained-release matrix tablets using lipid excipients like this compound are direct compression and melt granulation.
This method is straightforward and suitable for APIs that have good flowability and compressibility.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Diluent (e.g., Lactose monohydrate, Microcrystalline cellulose)
-
Lubricant (e.g., Magnesium stearate)
Equipment:
-
Sieves (e.g., 40 and 60 mesh)
-
V-blender or other suitable powder blender
-
Tablet press with appropriate tooling
Procedure:
-
Sieving: Pass the API, this compound, and diluent through a 40-mesh sieve to ensure uniformity and break up any agglomerates.
-
Blending: Accurately weigh the sieved materials and blend them in a V-blender for 15 minutes to achieve a homogenous mixture.
-
Lubrication: Sieve the lubricant through a 60-mesh sieve and add it to the powder blend. Mix for an additional 3-5 minutes. Avoid over-mixing, as it can negatively impact tablet hardness.
-
Compression: Compress the final blend into tablets using a rotary tablet press. The compression force should be optimized to achieve the desired tablet hardness and release profile.
Melt granulation is advantageous for improving the flow and compressibility of the powder blend and can enhance the sustained-release properties of the matrix.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (as meltable binder)
-
Diluent (e.g., Dibasic calcium phosphate)
-
Lubricant (e.g., Magnesium stearate)
Equipment:
-
High-shear mixer with a heating jacket or hot-melt extruder
-
Sieves
-
Tablet press
Procedure:
-
Premixing: Mix the API and diluent in the bowl of the high-shear mixer.
-
Heating and Granulation: Heat the powder blend to a temperature just above the melting point of this compound (approximately 70-75°C) while mixing at a low speed. Once the this compound melts, it will act as a binder and granulate the powder mixture.
-
Cooling and Sizing: Allow the granules to cool to room temperature. Pass the cooled granules through a sieve to obtain a uniform granule size.
-
Lubrication: Add the sieved lubricant to the granules and blend for a short period (3-5 minutes).
-
Compression: Compress the lubricated granules into tablets.
In Vitro Drug Release Testing
The following protocol is a general method for evaluating the in vitro release of an API from a this compound matrix tablet.
Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
UV-Vis Spectrophotometer or HPLC system
-
Constant temperature water bath
Dissolution Medium:
-
900 mL of a suitable buffer (e.g., pH 1.2 for 2 hours, followed by pH 6.8 for the remaining duration to simulate gastrointestinal transit).
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Illustrative Drug Release Data
The following table presents hypothetical drug release data for a model drug (e.g., Theophylline) from a this compound matrix tablet prepared by direct compression. This data illustrates the effect of varying the concentration of this compound on the drug release profile.
| Time (hours) | Formulation A (15% this compound) - % Drug Released | Formulation B (25% this compound) - % Drug Released | Formulation C (35% this compound) - % Drug Released |
| 1 | 25 | 18 | 12 |
| 2 | 40 | 30 | 20 |
| 4 | 65 | 50 | 38 |
| 6 | 80 | 65 | 52 |
| 8 | 92 | 78 | 65 |
| 12 | 98 | 90 | 80 |
| 24 | - | 99 | 95 |
Note: This data is for illustrative purposes only and actual release profiles will vary depending on the API, full formulation composition, and manufacturing process parameters.
Conclusion
This compound is a promising excipient for the development of sustained-release oral solid dosage forms. Its inert and hydrophobic nature allows for the creation of robust matrix systems that control drug release primarily through a diffusion mechanism. By carefully selecting the formulation composition and manufacturing process, it is possible to achieve a desired and reproducible sustained-release profile. The protocols and information provided in these application notes serve as a foundational guide for researchers and formulators working with this compound in the field of controlled drug delivery.
References
1-Eicosanol as a Reference Standard in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, the accurate quantification of lipid species is paramount for understanding their roles in health and disease. The complexity of the lipidome and the analytical variability inherent in mass spectrometry-based techniques necessitate the use of internal standards for reliable data normalization and absolute quantification. 1-Eicosanol (B7800029), a 20-carbon saturated fatty alcohol, serves as an excellent non-endogenous internal standard for the analysis of a wide range of lipids. Its chemical properties—being structurally distinct from most endogenous lipids of interest while exhibiting similar behavior during extraction and chromatographic separation—make it a valuable tool for ensuring data quality and comparability across studies.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in lipidomics research, covering sample preparation, instrument analysis, and data processing.
Key Applications of this compound in Lipidomics
This compound is a versatile reference standard with several key applications in a lipidomics workflow:
-
Internal Standard for Quantification: Added to samples at a known concentration prior to lipid extraction, this compound allows for the correction of variability introduced during sample preparation and instrument analysis. It is particularly useful for the quantification of other fatty alcohols, fatty acids, and neutral lipids.
-
System Suitability Testing: Regular injection of a this compound standard solution helps to monitor the performance and stability of the analytical system (e.g., GC-MS or LC-MS), ensuring consistent instrument performance over time.
-
Calibration Curve Generation: this compound can be used to create external calibration curves for the absolute quantification of specific lipid species, particularly other long-chain fatty alcohols.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound as a reference standard. These values are representative and may vary depending on the specific instrumentation, methodology, and sample matrix.
Table 1: Linearity and Detection Limits for this compound by GC-MS
| Parameter | Value | Notes |
| Linear Range | 0.1 - 50 µg/mL | In solvent, following derivatization. |
| Correlation Coefficient (R²) | > 0.995 | For the linear regression of the calibration curve. |
| Limit of Detection (LOD) | ~0.5 ng/mL | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | ~1.5 ng/mL | Signal-to-noise ratio of 10:1. |
Table 2: Recovery of this compound in Common Lipid Extraction Methods
| Extraction Method | Sample Matrix | Average Recovery (%) | % RSD (n=5) |
| Folch Extraction | Plasma | 92.5 | 4.8 |
| (Chloroform:Methanol) | |||
| Bligh-Dyer Extraction | Tissue Homogenate | 89.8 | 5.2 |
| (Chloroform:Methanol:Water) | |||
| MTBE Extraction | Cells | 95.1 | 3.9 |
| (Methyl-tert-butyl ether) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (≥98% purity)
-
Ethanol (LC-MS grade)
-
Chloroform (GC or LC-MS grade)
-
Methanol (LC-MS grade)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Dissolve the this compound in a small volume of chloroform:methanol (2:1, v/v).
-
Bring the flask to volume with chloroform:methanol (2:1, v/v).
-
Mix thoroughly by inversion. This stock solution is stable for up to 6 months when stored at -20°C in a tightly sealed amber glass vial.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Bring the flask to volume with ethanol.
-
Mix thoroughly. This working solution should be prepared fresh weekly and stored at 4°C.
-
Protocol 2: Lipid Extraction with this compound as Internal Standard
This protocol describes a modified Bligh-Dyer extraction suitable for various biological samples.
Materials:
-
Sample (e.g., 100 µL plasma, 10-20 mg tissue, 1x10^6 cells)
-
This compound Working Internal Standard Solution (10 µg/mL)
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge tubes (glass or solvent-resistant plastic)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., plasma), transfer 100 µL to a glass centrifuge tube.
-
For tissue samples, homogenize 10-20 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
For cell samples, pellet 1x10^6 cells and resuspend in 100 µL of PBS.
-
-
Internal Standard Spiking:
-
Add 10 µL of the 10 µg/mL this compound working internal standard solution to each sample.
-
-
Lipid Extraction:
-
Add 375 µL of chloroform:methanol (1:2, v/v) to the sample.
-
Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform.
-
Vortex for 30 seconds.
-
Add 125 µL of deionized water.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Lipid Layer:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
The dried lipid extract can be stored at -80°C until analysis.
-
Protocol 3: GC-MS Analysis of Lipids with this compound
Derivatization (Silylation): Fatty alcohols require derivatization to increase their volatility for GC-MS analysis.
-
Reconstitute the dried lipid extract in 50 µL of pyridine.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial 150°C for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-600 |
Protocol 4: System Suitability Test (SST)
Procedure:
-
Prepare a system suitability solution containing this compound at a mid-range concentration (e.g., 10 µg/mL) in a suitable solvent.
-
At the beginning of each analytical batch, inject the SST solution five times.
-
Monitor the following parameters:
-
Peak Retention Time: The retention time of the this compound peak should be consistent, with a relative standard deviation (RSD) of <2%.
-
Peak Area: The peak area should be reproducible, with an RSD of <15%.
-
Peak Shape: The peak should be symmetrical, with a tailing factor between 0.9 and 1.5.
-
-
If the SST fails to meet these criteria, instrument maintenance and troubleshooting are required before proceeding with sample analysis.
Signaling Pathways and Workflows
Fatty Alcohol Metabolism
Long-chain fatty alcohols like this compound are metabolized in the cell through a series of enzymatic reactions. Understanding this pathway is crucial for interpreting lipidomics data where fatty alcohol levels may be altered.
Experimental Workflow for Lipidomics Analysis
The following diagram illustrates the logical flow of a typical lipidomics experiment utilizing this compound as an internal standard.
Conclusion
This compound is a robust and reliable internal standard for quantitative lipidomics. Its non-endogenous nature and chemical properties make it suitable for a wide range of applications, from routine system suitability checks to the absolute quantification of various lipid species. The detailed protocols and data presented in this document provide a comprehensive guide for researchers to effectively incorporate this compound into their lipidomics workflows, thereby enhancing the accuracy, reproducibility, and overall quality of their data.
Troubleshooting & Optimization
Troubleshooting 1-Eicosanol precipitation in aqueous buffers
Technical Support Center: 1-Eicosanol (B7800029)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as arachidyl alcohol, is a straight-chain fatty alcohol with a 20-carbon chain.[1] It is a white, waxy solid at room temperature.[2][3] Due to its physical properties, it is used in various industries. In cosmetics, it functions as an emollient and thickening agent.[4][5] In the pharmaceutical industry, it is utilized in drug delivery systems, such as lipid nanoparticles, to improve the solubility and bioavailability of active pharmaceutical ingredients.[5][6]
Q2: Why does this compound precipitate so easily in aqueous buffers?
A2: this compound's tendency to precipitate in aqueous solutions is due to its chemical structure. It consists of a long, 20-carbon hydrophobic (water-repelling) alkyl chain and a single, small hydrophilic (water-attracting) hydroxyl (-OH) group.[2][3] In water-based buffers, the dominant hydrophobic nature of the molecule causes the this compound molecules to aggregate together to minimize contact with water, leading to precipitation. Its solubility in water is extremely low, estimated at approximately 0.001 mg/L at 23°C.[7]
Q3: What are the key factors that influence the solubility of this compound?
A3: Several factors govern the solubility of this compound in a given solution:
-
Temperature: Generally, increasing the temperature can increase the solubility of solids in liquids. However, for long-chain fatty alcohols, precipitation can reoccur upon cooling.
-
pH: The pH of the buffer can influence the charge of other molecules in the solution, which might indirectly affect the stability of the this compound formulation, though it does not significantly alter the charge of this compound itself.
-
Co-solvents: The presence of organic co-solvents like ethanol (B145695) or DMSO is critical for dissolving this compound before its introduction into an aqueous buffer.[8]
-
Surfactants/Emulsifiers: Surfactants can form micelles that encapsulate the hydrophobic this compound molecules, significantly increasing their apparent solubility in aqueous solutions.[9]
-
Buffer Composition: The type and concentration of salts in a buffer can impact the solubility of hydrophobic compounds through effects on the solution's polarity and ionic strength.
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₄₂O | [10][11] |
| Molecular Weight | 298.55 g/mol | [10][12] |
| Appearance | White, waxy solid | [2][10] |
| Melting Point | 62-66 °C | [13][14] |
| Boiling Point | 220-225 °C at 3 mmHg | [10] |
| Water Solubility | Approx. 0.001 g/L (at 23 °C) | [7] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and hot benzene; very soluble in acetone.[10][15] |
Solubility Data for this compound
The table below provides solubility information for this compound in various solvents. Precise quantitative data in different aqueous buffers is scarce in the literature; therefore, preparation often relies on creating a concentrated stock in an organic solvent.
| Solvent | Solubility | Notes | Reference(s) |
| Water | < 0.1 mg/mL (practically insoluble) | [8] | |
| Ethanol | 20 mg/mL | Requires sonication to dissolve. | [8] |
| DMSO | 2 mg/mL | Requires ultrasonication and heating to 60°C. | [8] |
| 10% Ethanol / 90% Corn Oil | ≥ 2 mg/mL | A common formulation for in vivo studies. | [12] |
| Phosphate Buffered Saline (PBS) | Very Low | Will precipitate without co-solvents or surfactants. | General Knowledge |
Troubleshooting Guide
Q4: My this compound is not dissolving in my aqueous buffer. What are the initial steps to take?
A4: Direct dissolution of this compound in an aqueous buffer is generally not feasible. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
-
Step 1: Choose a Co-solvent: Use 100% ethanol or DMSO to prepare a stock solution.[8] For example, a stock of 20 mg/mL can be prepared in ethanol with the help of sonication.[8]
-
Step 2: Gentle Heating: If the compound still doesn't dissolve, gentle heating (up to 60°C for DMSO stocks) can be applied.[8] Be cautious and ensure the temperature does not exceed the solvent's boiling point or cause degradation.
-
Step 3: Dilution: Slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the this compound before it has a chance to aggregate and precipitate.
Q5: I successfully dissolved this compound with heat, but it precipitated when the solution cooled to room temperature. How can I maintain its solubility?
A5: This is a common issue known as supersaturation followed by precipitation. The solubility of this compound is temperature-dependent, and the solution becomes unstable as it cools.
-
Use of Surfactants: Incorporate a non-ionic surfactant like Tween® 20 or Tween® 80 into your aqueous buffer. Surfactants form micelles that can encapsulate this compound, creating a stable microemulsion and preventing precipitation even at lower temperatures. A typical concentration for surfactants in these applications is 0.05% to 0.5%.
-
Maintain Elevated Temperature: If your experimental setup allows, maintaining the solution at a temperature above the point of precipitation may be an option, though this is not always practical.
-
Lipid-Based Formulations: For more stable preparations, consider formulating this compound into liposomes or lipid nanoparticles. This encapsulates the fatty alcohol within a lipid bilayer, preventing it from precipitating in the aqueous phase.[6][16]
Q6: My this compound stock solution caused precipitation when added to my cell culture medium. What is the cause and how can I fix it?
A6: This often occurs due to two main reasons: the final concentration of the organic solvent may be toxic to the cells, or components in the complex medium (like proteins and salts) can cause the hydrophobic compound to "salt out" or precipitate.
-
Reduce Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in your cell culture medium is low, typically below 0.5% or 0.1%, to avoid cell toxicity and precipitation issues.
-
Complex with a Carrier Protein: For cell-based assays, it is common practice to complex fatty acids and fatty alcohols with bovine serum albumin (BSA). Prepare a solution of fatty acid-free BSA in your medium and then slowly add the this compound stock solution to the BSA solution. The BSA will bind to the this compound and act as a carrier, improving its stability and delivery to the cells.
-
Test Different Media: If possible, test the solubility in a simpler buffer (like PBS) versus the complete medium to understand if specific media components are causing the issue.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound (powder)
-
200-proof Ethanol (anhydrous)
-
Sterile microcentrifuge tubes or glass vials
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out 10 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of 200-proof ethanol to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming of the water bath to 30-40°C can aid dissolution.
-
Once fully dissolved, the stock solution can be stored at -20°C. Note that the compound may precipitate upon freezing; if so, it will need to be warmed and sonicated again before use.
Protocol 2: Formulation of this compound into Liposomes (Thin-Film Hydration Method)
This protocol provides a general guideline for incorporating this compound into a liposomal formulation.
Materials:
-
This compound
-
Primary phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Lipid Mixture Preparation: Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio could be 55:40:5 (phospholipid:cholesterol:this compound).
-
Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. Ensure the water bath temperature is above the transition temperature (Tc) of the primary lipid.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer (pre-warmed to above the lipid's Tc) to the flask. Agitate the flask by hand or on the rotary evaporator (with the vacuum off) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
Sizing: To obtain a more uniform particle size, the MLV suspension can be sonicated or extruded. For extrusion, the suspension is passed multiple times through a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
Storage: Store the final liposome (B1194612) suspension at 4°C.
Mandatory Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: The de novo ceramide synthesis pathway.
References
- 1. Arachidyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 629-96-9: this compound | CymitQuimica [cymitquimica.com]
- 4. paulaschoice-eu.com [paulaschoice-eu.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic implications for sphingolipid metabolism in metabolic dysfunction-associated steatohepatitis [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel Drug Self-Delivery System from Fatty Alcohol Esters of Tranexamic Acid for Venous Malformation Sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 11. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 14. This compound | 629-96-9 [chemicalbook.com]
- 15. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing 1-Eicosanol Solubility for Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 1-eicosanol (B7800029) in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based experiments?
A1: this compound, also known as arachidyl alcohol, is a long-chain saturated fatty alcohol with the molecular formula C₂₀H₄₂O.[1][2] It is a white, waxy solid at room temperature.[1][2] Its long hydrocarbon tail makes it highly hydrophobic, leading to very poor solubility in aqueous solutions like cell culture media.[2][3][4] This low solubility can lead to precipitation, which can confound experimental results by causing uneven exposure of cells to the compound and by inducing cellular stress or toxicity.[4][5]
Q2: What are the general physicochemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₂O | [1] |
| Molecular Weight | 298.55 g/mol | [3][6] |
| Melting Point | 62-66.1 °C | [1][3] |
| Boiling Point | 222 °C at 3 mmHg | [1] |
| Water Solubility | ~0.001 g/L at 23 °C (practically insoluble) | [3] |
Q3: What solvents are recommended for preparing a this compound stock solution?
A3: Due to its hydrophobicity, organic solvents are necessary to dissolve this compound. The most commonly used solvents for cell culture applications are dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4][7] Acetone is another potential solvent.[1][8] For in vivo studies, co-solvent systems involving DMSO, PEG300, Tween 80, and corn oil have been described and may be adapted for in vitro use with caution.[9]
Troubleshooting Guide
Issue 1: My this compound precipitates out of solution when added to the cell culture medium.
This is a common issue due to the low aqueous solubility of this compound. Here are several potential causes and solutions:
| Cause | Troubleshooting Steps |
| High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium. | Perform a dose-response experiment to determine the maximum soluble concentration under your experimental conditions. Consider using techniques to enhance solubility, such as the use of co-solvents or carriers.[10][11][12][13] |
| Solvent Shock: Adding a concentrated stock solution directly to the medium can cause the compound to rapidly precipitate. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium.[4] This gradual dilution helps to keep the compound in solution. |
| Temperature Fluctuations: Changes in temperature can decrease the solubility of this compound. Stock solutions are often stored at low temperatures and then added to media at 37°C. | Pre-warm both the stock solution and the culture medium to 37°C before mixing. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[4] |
| Interaction with Media Components: Salts, proteins (especially in serum-containing media), and other components of the culture medium can interact with this compound, leading to the formation of insoluble complexes.[4][5] | Test the solubility of this compound in serum-free versus serum-containing media. If precipitation is worse with serum, consider reducing the serum concentration or using a serum-free formulation if appropriate for your cell line. |
| Solvent Evaporation: Evaporation of the solvent from the culture vessel can increase the effective concentration of this compound, leading to precipitation. | Ensure culture flasks or plates are properly sealed to prevent evaporation.[4] Maintain proper humidity in the incubator.[5] |
Issue 2: My cells are showing signs of toxicity (e.g., poor morphology, reduced viability).
| Cause | Troubleshooting Steps |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.[7][8][14] | Keep the final concentration of the solvent in the culture medium as low as possible, typically below 0.5% (v/v).[8] Run a solvent control experiment to assess the effect of the solvent alone on your cells. |
| This compound Cytotoxicity: The concentration of this compound itself may be cytotoxic. | Perform a dose-response experiment (e.g., MTT assay) to determine the optimal, non-toxic working concentration for your specific cell line and assay. |
| Precipitate-Induced Toxicity: The physical presence of fine precipitates can be harmful to cells.[4] | Ensure that the this compound is fully dissolved in the culture medium before adding it to the cells. If a precipitate forms, it is best to discard the medium and prepare a fresh solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under aseptic conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). c. To aid dissolution, gently warm the solution to 37°C and vortex or sonicate until the this compound is completely dissolved.[6] d. Sterile filter the stock solution through a 0.22 µm PTFE syringe filter if necessary.[4] e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of Working Solution and Dosing of Cells
-
Materials: this compound stock solution, pre-warmed (37°C) complete cell culture medium, sterile conical tubes.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature or by briefly warming to 37°C. b. Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution rather than adding the concentrated stock directly to a large volume of media.[4] i. For a final concentration of 10 µM from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. ii. Vortex gently to mix. iii. Prepare the final working solution by adding the appropriate volume of the intermediate dilution to the final volume of pre-warmed medium. c. Visually inspect the final working solution for any signs of precipitation before adding it to the cells. d. Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound. e. Include appropriate controls, including a vehicle control (medium with the same final concentration of solvent) and an untreated control.
Signaling Pathways and Visualizations
While direct and extensive research on the specific signaling pathways modulated by this compound is limited, a study on its isomer, 10-eicosanol, has shown that it can alleviate patulin-induced cell cycle arrest and apoptosis by activating the AKT signaling pathway.[15] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of 10-Eicosanol in alleviating patulin-induced toxicity.
The workflow for troubleshooting this compound precipitation in cell culture can be visualized as a logical decision-making process.
References
- 1. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 629-96-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound 98 629-96-9 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. This compound (this compound; Arachidyl alcohol; Icosyl Alcohol) | Plants | 629-96-9 | Invivochem [invivochem.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. wjbphs.com [wjbphs.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 10-Eicosanol Alleviates Patulin-Induced Cell Cycle Arrest and Apoptosis by Activating AKT (Protein Kinase B) in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the yield of 1-Eicosanol synthesis
This guide provides researchers, scientists, and drug development professionals with strategies to improve the yield of 1-Eicosanol synthesis. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound, also known as arachidyl alcohol, is a 20-carbon straight-chain fatty alcohol. The most prevalent synthesis methods involve the reduction of eicosanoic acid (arachidic acid) or its esters, such as methyl eicosanoate. Common laboratory-scale methods include:
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols with high efficiency.
-
Catalytic Hydrogenation: This method is often used in industrial settings and involves the reduction of fatty acid methyl esters (FAMEs) using hydrogen gas over a solid catalyst, such as copper-chromium or copper-zinc.
Q2: My yield of this compound is consistently low. What are the general areas I should investigate?
A2: Consistently low yields can often be attributed to several key areas in the experimental process. A systematic review of the following is recommended:
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting material (eicosanoic acid or its ester) and the reducing agent. Inaccurate weighing or impure reagents can significantly impact the yield.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Optimization of these conditions is often necessary to maximize yield.
-
Workup and Purification: Significant product loss can occur during the workup and purification steps. Inefficient extraction, incomplete washing, or suboptimal chromatography can all contribute to lower yields.
Q3: Are there any specific side reactions I should be aware of during the synthesis of this compound?
A3: Yes, depending on the synthesis method, several side reactions can occur:
-
Incomplete Reduction: With milder reducing agents or insufficient reaction time/temperature, the reduction may not go to completion, leaving unreacted starting material or intermediate aldehydes.
-
Ester Formation: If an alcohol is used as a solvent with a carboxylic acid starting material, esterification can compete with the reduction.
-
Hydrogenolysis: In catalytic hydrogenation, under harsh conditions, the desired alcohol can be further reduced to the corresponding alkane (icosane).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent (e.g., LiAlH₄ exposed to moisture).2. Catalyst poisoning (in catalytic hydrogenation).3. Incorrect reaction temperature (too low). | 1. Use fresh, properly stored LiAlH₄. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.2. Purify the substrate to remove potential catalyst poisons like sulfur or phosphorus compounds. Use a fresh batch of catalyst.3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Presence of Starting Material in Product | 1. Insufficient amount of reducing agent.2. Short reaction time.3. Low reaction temperature. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of LiAlH₄).2. Increase the reaction time and monitor the reaction progress using TLC or GC.3. Increase the reaction temperature to ensure the reaction goes to completion. |
| Formation of an Aldehyde Intermediate | Incomplete reduction of the carboxylic acid or ester. | This is more common with less powerful reducing agents. With LiAlH₄, ensure sufficient reagent and reaction time. Consider a higher reaction temperature if the issue persists. |
| Product is an Oily or Waxy Solid that is Difficult to Purify | 1. Presence of unreacted starting material or byproducts.2. Residual solvent. | 1. Recrystallization from a suitable solvent (e.g., ethanol (B145695), acetone) can be effective. Column chromatography may also be necessary for high purity.2. Ensure the product is thoroughly dried under high vacuum to remove any residual solvent. |
| Difficult Emulsion Formation During Workup | High concentration of salts or viscous reaction mixture. | Dilute the reaction mixture with more solvent before quenching. The addition of a saturated brine solution during extraction can help break up emulsions. |
Experimental Protocols
Protocol 1: Reduction of Eicosanoic Acid using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a representative procedure for the synthesis of this compound via the reduction of eicosanoic acid.
Materials:
-
Eicosanoic Acid (Arachidic Acid)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under a nitrogen atmosphere, equip a flame-dried 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
LiAlH₄ Suspension: Carefully add LiAlH₄ (1.5 eq.) to 100 mL of anhydrous THF in the flask.
-
Substrate Addition: Dissolve eicosanoic acid (1.0 eq.) in 150 mL of anhydrous THF and add it to the dropping funnel. Add the eicosanoic acid solution dropwise to the stirred LiAlH₄ suspension over 1 hour. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction flask to 0°C in an ice bath. Cautiously and slowly add 10 mL of water dropwise to quench the excess LiAlH₄. Then, add 10 mL of 15% sodium hydroxide (B78521) solution, followed by another 30 mL of water.
-
Workup: Filter the resulting white precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes.
-
Extraction: Transfer the combined organic solution to a separatory funnel. Wash with 10% H₂SO₄, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by recrystallization from ethanol to yield a white, waxy solid.
Data Presentation
The following table provides representative data on how reaction parameters can influence the yield of this compound synthesis via catalytic hydrogenation of methyl eicosanoate.
| Entry | Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
| 1 | Cu-Cr | 200 | 150 | 4 | 85 |
| 2 | Cu-Cr | 250 | 150 | 4 | 95 |
| 3 | Cu-Cr | 250 | 200 | 4 | 97 |
| 4 | Cu-Zn | 250 | 150 | 4 | 92 |
| 5 | Cu-Zn | 250 | 150 | 6 | 96 |
Visualizations
Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
Preventing 1-Eicosanol degradation during experimental procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Eicosanol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
This compound, also known as arachidyl alcohol, is a long-chain saturated fatty alcohol with the chemical formula C₂₀H₄₂O.[1] It is a white, waxy solid at room temperature.[1][2] Due to its long hydrocarbon chain, it is insoluble in water but soluble in organic solvents such as ethanol, ether, and acetone.[1][2][3][4]
Q2: How should I properly store this compound to ensure its stability?
To prevent degradation, this compound powder should be stored at -20°C for long-term use (up to 3 years).[5] For shorter periods, it can be stored at 4°C for up to 2 years.[5] Stock solutions in solvents should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[6] It is crucial to store it in a sealed container in a dry, well-ventilated environment.[3]
Q3: What are the primary causes of this compound degradation during experimental procedures?
The primary degradation pathway for this compound is oxidation.[7][8] The hydroxyl (-OH) group can be oxidized to form an aldehyde and subsequently a carboxylic acid.[7][8][9] This process can be accelerated by exposure to strong oxidizing agents, high temperatures, and potentially prolonged exposure to air (oxygen).[7][8][10]
Q4: My this compound solution appears cloudy or has formed a precipitate. What is the cause and how can I resolve it?
Cloudiness or precipitation in a this compound solution is typically due to its low solubility, especially in aqueous or semi-aqueous solutions, or storage at low temperatures. This compound is a solid at room temperature with a melting point between 62-67°C.[4][5] If a solution was prepared at an elevated temperature, the compound might precipitate out as it cools.
-
Troubleshooting:
-
Gently warm the solution while stirring or sonicating to redissolve the precipitate.[6]
-
Ensure that the solvent system is appropriate for the desired concentration. For poorly water-soluble compounds, consider using formulations with solvents like DMSO mixed with corn oil for in vivo studies.[5]
-
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[6]
-
Q5: I suspect my this compound has oxidized. Are there any visual indicators, and how can I confirm this?
While pure this compound is a white solid, degradation products like aldehydes or other impurities may cause a yellowish discoloration, especially upon heating.[8][11] To confirm oxidation, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used to identify the presence of aldehydes or carboxylic acids with corresponding chain lengths.[12][13]
Q6: What are the recommended solvents for preparing this compound solutions to minimize degradation?
The choice of solvent depends on the experimental application. For general laboratory use, ethanol, DMSO, and ether are suitable solvents.[1][6] To minimize the risk of degradation, it is advisable to use high-purity, anhydrous solvents. For applications requiring an inert environment, deoxygenated solvents can be used.
Q7: Are there specific chemicals or reagents that should be avoided when working with this compound?
To prevent oxidation, avoid strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and chromic acid (Jones reagent).[9][10][14] Contact with these substances can lead to the rapid conversion of this compound to its corresponding aldehyde and carboxylic acid.[14]
Q8: What general precautions can I take to prevent this compound degradation during my experiments?
-
Use an Inert Atmosphere: When conducting reactions at elevated temperatures or for extended periods, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Avoid Excessive Heat: While gentle heating can aid dissolution, prolonged exposure to high temperatures can increase the rate of degradation.
-
Protect from Light: While not explicitly stated as a primary cause of degradation for this compound, it is good practice to store solutions in amber vials or protect them from direct light to prevent potential photolytic degradation.
-
Use Fresh Solutions: For sensitive assays, it is best to prepare this compound solutions fresh for each experiment.[6]
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₀H₄₂O | [1][3] |
| Molecular Weight | 298.55 g/mol | [3] |
| Appearance | White, waxy solid | [1][2] |
| Melting Point | 62-67 °C | [4][5] |
| Boiling Point | ~371-373 °C at 760 mmHg | [4] |
| Flash Point | ~194-195 °C | [2][15] |
| Water Solubility | Insoluble (<0.1 mg/mL) | [1][3][5] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, DMSO | [1][2][5][6] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | References |
| Powder (Long-term) | -20°C | 3 years | [5] |
| Powder (Short-term) | 4°C | 2 years | [5] |
| In Solvent | -80°C | 6 months | [5][6] |
| In Solvent | -20°C | 1 month | [5][6] |
Experimental Protocols
Protocol: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in ethanol, incorporating best practices to minimize degradation.
Materials:
-
This compound powder (CAS: 629-96-9)
-
Anhydrous Ethanol (200 proof)
-
Inert gas (Argon or Nitrogen), optional
-
Sterile glass vial with a screw cap
-
Analytical balance
-
Pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Work in a clean, dry area. If sensitivity to oxidation is a major concern, consider performing the procedure in a glove box or using a Schlenk line to maintain an inert atmosphere.
-
Weighing: Accurately weigh the required amount of this compound powder. For 10 mL of a 10 mM solution, you will need 29.86 mg of this compound (M.W. 298.55 g/mol ).
-
Solvent Addition: Add the weighed this compound to a sterile glass vial. Using a pipette, add the desired volume of anhydrous ethanol.
-
Dissolution: Cap the vial tightly and vortex until the powder is fully dissolved. If necessary, gently warm the vial in a water bath (not exceeding 40°C) or sonicate to aid dissolution.[6] Visually inspect the solution to ensure there are no suspended particles.
-
Inert Gas Purge (Optional): If an inert atmosphere is required, gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace any dissolved oxygen. Recap the vial immediately.
-
Storage: For immediate use, keep the solution at room temperature. For short-term storage, store at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6]
Visualizations
Caption: Troubleshooting flowchart for identifying this compound degradation.
Caption: Workflow for preparing a stable this compound solution.
References
- 1. CAS 629-96-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS: 629-96-9 | ChemNorm [chemnorm.com]
- 4. This compound, 629-96-9 [thegoodscentscompany.com]
- 5. This compound (this compound; Arachidyl alcohol; Icosyl Alcohol) | Plants | 629-96-9 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC/MS/MS-based approaches for detection and quantification of eicosanoids. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound for synthesis | 629-96-9 [sigmaaldrich.com]
Technical Support Center: Purification of Synthetic 1-Eicosanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic 1-Eicosanol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Recrystallization Issues
Q1: My this compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out," where the compound separates as a liquid rather than forming solid crystals, is a common issue with waxy, long-chain alcohols like this compound, especially when the melting point of the solid is lower than the boiling point of the solvent.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more of the primary solvent to decrease the saturation of the solution.
-
If using a solvent system, add a small amount of the "good" solvent (in which this compound is more soluble) to bring the oil back into solution.
-
Cool the solution very slowly. Rapid cooling encourages oiling out. Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or a towel, before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Add a seed crystal of pure this compound to induce crystallization.
-
Q2: No crystals are forming, even after the solution has cooled completely.
A2: This indicates that the solution is not supersaturated, likely due to using too much solvent.
-
Solution:
-
Evaporate some of the solvent by gently heating the solution to increase the concentration of this compound.
-
Once the volume is reduced, allow the solution to cool slowly again.
-
If using a two-solvent system, add a small amount of the "poor" solvent dropwise until the solution becomes slightly turbid, then add a drop or two of the "good" solvent to clarify before cooling.
-
Q3: The purity of my this compound did not improve after recrystallization.
A3: This could be due to several factors, including the wrong choice of solvent or the presence of impurities with similar solubility profiles.
-
Solution:
-
Ensure the correct solvent or solvent system is being used. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.
-
Perform a second recrystallization with a different solvent system.
-
Consider that the impurity may be a structurally similar long-chain alcohol that co-crystallizes with your product. In this case, an alternative purification method like column chromatography may be necessary.[1]
-
Column Chromatography Issues
Q4: My this compound is difficult to load onto the column because it solidifies in the syringe or on the column frit.
A4: Due to its waxy nature and melting point of 62-65°C, this compound can easily solidify at room temperature.
-
Solution:
-
Use a "hot loading" technique. Dissolve the this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or warm hexane) and immediately load it onto the column before it has a chance to solidify.
-
Dry loading: Dissolve the crude this compound in a volatile solvent, add a small amount of silica (B1680970) gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
Q5: this compound is co-eluting with impurities.
A5: This is a common problem when impurities have similar polarities to this compound, such as other long-chain alcohols or esters.[1]
-
Solution:
-
Optimize the solvent system. Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point for long-chain alcohols is a mixture of hexane (B92381) and ethyl acetate (B1210297). A shallow gradient of increasing polarity (e.g., from 1% to 10% ethyl acetate in hexane) can improve separation.[1]
-
Use a different stationary phase. If silica gel does not provide adequate separation, consider using alumina (B75360) or a bonded-phase silica gel.
-
Derivatization. In some cases, converting the alcohol to an ester or another derivative can alter its polarity enough to achieve separation. The derivative can then be converted back to the alcohol after purification.
-
Vacuum Distillation Issues
Q6: I am experiencing bumping or violent boiling during the vacuum distillation of this compound.
A6: Bumping is common with high-boiling point liquids under vacuum due to the difficulty of forming nucleation sites for smooth boiling.[2][3]
-
Solution:
-
Use a magnetic stirrer and a stir bar. Vigorous stirring provides nucleation sites and ensures even heating. Boiling chips are not effective under vacuum.[2][3]
-
Use a Claisen adapter to prevent any bumped material from contaminating the distillate.[3]
-
Apply the vacuum gradually and ensure the system is free of leaks before applying heat.[2]
-
Heat the distillation flask slowly and evenly using a heating mantle.
-
Q7: I am not able to achieve a low enough pressure to distill my this compound at a reasonable temperature.
A7: This is likely due to leaks in your distillation setup.
-
Solution:
-
Check all ground glass joints. Ensure they are properly greased with a suitable vacuum grease and securely clamped.
-
Inspect all tubing for cracks or loose connections. Use thick-walled vacuum tubing.
-
Ensure your vacuum pump is in good working order and the pump oil is clean.
-
Use a cold trap between your distillation apparatus and the vacuum pump to protect the pump from volatile vapors.[2]
-
Frequently Asked Questions (FAQs)
General Purification
Q1: What are the most common impurities in synthetic this compound?
A1: Common impurities depend on the synthetic route but can include:
-
Other long-chain alcohols: With similar chain lengths (e.g., C18, C22) which are difficult to separate due to similar physical properties.
-
Unreacted starting materials: Such as eicosanoic acid or its esters.
-
Catalyst residues.
-
Byproducts of the synthesis: Such as hydrocarbons or ethers.
Q2: What is the best initial approach to purifying crude synthetic this compound?
A2: The best approach depends on the scale and the nature of the impurities.
-
For small-scale purification (<10 g): Flash column chromatography is often the most effective method for removing a variety of impurities.[1]
-
For larger-scale purification: Vacuum fractional distillation is generally more practical, provided there is a sufficient difference in boiling points between this compound and the major impurities.[1]
-
For removing minor, less soluble impurities from a solid product: Recrystallization can be a very effective final polishing step.
Recrystallization
Q3: What are good solvents for the recrystallization of this compound?
A3: Finding a suitable solvent is key. Given that this compound is a long-chain, waxy solid, consider the following:
-
Single Solvents: Hot ethanol (B145695), acetone, or ethyl acetate may work. Hydrocarbon solvents like hexane or heptane (B126788) are also possibilities, especially for removing more polar impurities.
-
Solvent Systems: A mixture of a "good" solvent (in which this compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. A common approach is to dissolve the this compound in a minimal amount of a hot, more polar solvent (like ethanol or acetone) and then add a less polar solvent (like hexane or water) dropwise until turbidity persists. Benzene or a benzene/petroleum ether mixture has also been reported.[4]
Analytical Methods
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both identifying and quantifying volatile and semi-volatile impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of this compound and detect the presence of impurities with different chemical shifts.
-
Melting Point Analysis: A sharp melting point close to the literature value (62-65°C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | >99% (if impurities have different solubility) | 70-90% | Simple, cost-effective, can yield very pure product. | Only applicable to solids, requires finding a suitable solvent, may not remove structurally similar impurities. |
| Flash Column Chromatography | >98% | 60-85% | Highly effective for separating compounds with similar polarities, can achieve high purity on a small scale.[1] | Time-consuming, uses large volumes of solvent, not easily scalable.[1] |
| Vacuum Fractional Distillation | 95-99% | 50-80% | Good for large quantities, effective if boiling points are significantly different.[1] | Requires thermally stable compounds, ineffective for azeotropes or compounds with close boiling points, potential for bumping.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a few drops of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will show high solubility when hot and low solubility when cold, resulting in the formation of crystals.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give this compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel. Alternatively, perform a dry loading as described in the troubleshooting guide.
-
Elution: Elute the column with the chosen solvent system. A shallow gradient of increasing polarity may be necessary to separate closely eluting impurities.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter, a short path distillation head, a condenser, and a receiving flask. Ensure all ground glass joints are lightly greased and securely clamped. Use a magnetic stir bar in the distillation flask.[2]
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Turn on the vacuum pump and allow the system to reach a stable, low pressure.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently and evenly with a heating mantle. Ensure the stir bar is stirring vigorously.[3]
-
Distillation: As the temperature rises, the this compound will begin to boil and distill. Collect the fraction that distills at a constant temperature at the given pressure. The boiling point of this compound is approximately 220°C at 3 mmHg.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Mandatory Visualization
Caption: General experimental workflow for the purification of synthetic this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
Technical Support Center: Mitigating 1-Eicosanol Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by 1-eicosanol (B7800029) in your biochemical assays.
Understanding this compound
This compound, also known as arachidyl alcohol, is a 20-carbon saturated fatty alcohol.[1][2][3] Its long hydrocarbon chain makes it practically insoluble in water but soluble in organic solvents like ethanol, ether, acetone (B3395972), and chloroform.[1][2][4] This property is the primary reason for its interference in aqueous-based biochemical assays.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₂O | [1][2][3] |
| Molecular Weight | 298.55 g/mol | [4] |
| Appearance | White, waxy solid | [1][3] |
| Melting Point | 64-66 °C | [3] |
| Water Solubility | Insoluble | [1][2][3] |
| Solubility | Soluble in ethanol, ether, acetone, chloroform | [1][2][4] |
Frequently Asked Questions (FAQs)
Q1: How can this compound interfere with my biochemical assay?
A1: this compound can interfere through several mechanisms:
-
Physical Interference: Due to its low solubility in aqueous buffers, this compound can form micelles or aggregates that scatter light, leading to inaccurate readings in spectrophotometric and fluorometric assays. This turbidity can affect assays measuring absorbance or fluorescence.
-
Non-Specific Binding: The hydrophobic nature of this compound can cause it to non-specifically bind to proteins, such as antibodies and enzymes, altering their conformation and function. This can inhibit enzyme activity or interfere with antibody-antigen binding in immunoassays.[5]
-
Partitioning of Reagents: Hydrophobic assay components may preferentially partition into this compound aggregates, reducing their effective concentration in the aqueous phase and leading to decreased signal.
Q2: Which types of assays are most susceptible to this compound interference?
A2: Assays that are particularly sensitive to turbidity and non-specific binding are at high risk. These include:
-
Immunoassays (ELISA, Western Blot): Interference with antibody-antigen binding.[6]
-
Enzyme Kinetics Assays: Alteration of enzyme structure and function.[5]
-
Protein Quantification Assays (Bradford, BCA): Binding to the protein or the dye, leading to inaccurate measurements.[7][8]
-
Cell-Based Assays: Disruption of cell membranes and interaction with cellular proteins.
-
Nephelometric and Turbidimetric Assays: Direct interference due to light scattering.
Q3: I suspect this compound interference. What are the initial troubleshooting steps?
A3: Start with these diagnostic steps:
-
Visual Inspection: Check your sample for any visible turbidity or precipitation.
-
Blank Measurement: Measure the absorbance or fluorescence of a sample blank containing this compound in your assay buffer. A high reading suggests light scattering.
-
Serial Dilution: Perform a serial dilution of your sample. If the interference is concentration-dependent, you may see a non-linear relationship between dilution and signal.[9]
-
Spike and Recovery: Add a known amount of your analyte to a sample containing this compound and a control sample without it. A low recovery in the presence of this compound indicates interference.
Troubleshooting Guides
Issue 1: High Background or Inconsistent Readings in Immunoassays (e.g., ELISA)
This is a common problem when lipids are present in the sample matrix.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ELISA interference.
Detailed Steps:
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of this compound to a level that no longer interferes with the assay.[10] However, ensure your analyte of interest remains within the detection range.
-
Sample Delipidation: If dilution is insufficient, you will need to remove the this compound. See the detailed protocols below.
-
Use of Blocking Agents: While not a direct removal method, using a robust blocking buffer containing detergents like Tween-20 can help minimize non-specific binding.
Issue 2: Inhibition or Altered Kinetics in Enzymatic Assays
Long-chain alcohols can directly interact with enzymes, affecting their activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzymatic assay interference.
Detailed Steps:
-
Control Experiments: Run controls to determine if this compound interacts directly with your enzyme or substrate.
-
Delipidation of Enzyme/Sample: Use one of the protocols below to remove this compound from your protein sample.
-
Assess Residual Solvent Effects: After delipidation, ensure that any residual organic solvent from the cleanup procedure does not inhibit your enzyme. Dialysis or buffer exchange can be used to remove residual solvents.
Experimental Protocols
Protocol 1: Organic Solvent Extraction for Delipidation
This method is suitable for removing lipids from serum or plasma samples while preserving most protein activity.[5]
Methodology:
-
To one volume of your sample, add two volumes of a butanol:di-isopropyl ether (40:60, v/v) mixture.
-
Mix by gentle end-over-end rotation for 30 minutes at room temperature.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully collect the lower aqueous phase containing the delipidated proteins.
-
To remove residual butanol, wash the aqueous phase with two volumes of di-isopropyl ether, mix, centrifuge, and again collect the aqueous phase.
-
Remove any remaining solvent by evaporation under a gentle stream of nitrogen or by using a vacuum concentrator.
Quantitative Data on Solvent-Based Delipidation (Hypothetical Example):
| Analyte | Initial Concentration (ng/mL) | Concentration after Delipidation (ng/mL) | Recovery (%) |
| Protein A | 100 | 92 | 92 |
| Protein B | 50 | 43 | 86 |
Note: Recovery rates should be empirically determined for your specific protein of interest.
Protocol 2: Protein Precipitation for this compound Removal
This method is effective for concentrating proteins while removing lipids and other interfering substances.[11][12]
Methodology:
-
Cool your protein sample and a solution of 10% trichloroacetic acid (TCA) in acetone on ice.
-
Add four volumes of the cold TCA/acetone solution to your protein sample.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Discard the supernatant which contains the this compound.
-
Wash the protein pellet with cold acetone to remove residual TCA. Centrifuge again and discard the supernatant.
-
Air-dry the pellet briefly to remove excess acetone.
-
Resuspend the protein pellet in a suitable assay buffer.
Comparison of Delipidation Methods:
| Method | Pros | Cons |
| Organic Solvent Extraction | - Mild conditions, preserves protein structure and function.[5]- Good for serum/plasma samples. | - May not be suitable for all sample types.- Residual solvent may interfere with assays.[13][14] |
| Protein Precipitation | - Effectively removes lipids and concentrates proteins.[11][12]- Can be used for a wide range of sample types. | - Can lead to protein denaturation or loss of activity.- Pellet can be difficult to resolubilize. |
Signaling Pathway and Logical Relationship Diagrams
Logical Flow for Method Selection:
Caption: Decision tree for selecting a delipidation method.
This technical support center provides a starting point for addressing this compound interference. Remember to always validate your chosen mitigation strategy for your specific assay and sample type.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Enzyme Activity Measurement for Alcohol Oxidase [creative-enzymes.com]
- 4. Frontiers | Delipidation of Plasma Has Minimal Effects on Human Butyrylcholinesterase [frontiersin.org]
- 5. Delipidation of plasma | Cyberlipid [cyberlipid.gerli.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. citeqbiologics.com [citeqbiologics.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The influence of organic solvents on estimates of genotoxicity and antigenotoxicity in the SOS chromotest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 1-Eicosanol Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 1-Eicosanol solutions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (also known as arachidyl alcohol) is a long-chain fatty alcohol.[1][2][3] Its stability is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations where it is used as an excipient, such as an emollient or viscosity-increasing agent.[4] Stability testing helps to determine the shelf-life and appropriate storage conditions.[5]
Q2: What are the typical storage conditions for this compound solutions?
A2: For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[6][7] The solid powder form is stable for longer periods at -20°C (3 years) or 4°C (2 years).[7] Stability in a specific formulation will depend on the solvent system and other excipients.
Q3: What are the main degradation pathways for this compound?
A3: As a long-chain alcohol, this compound is relatively stable. However, potential degradation pathways include oxidation (to form aldehydes and carboxylic acids) and esterification if reactive species are present.[1] Forced degradation studies under oxidative stress can help identify potential degradants.[8][9]
Q4: How do I choose an appropriate solvent for my this compound solution?
A4: this compound has very low water solubility.[10] Therefore, organic solvents or co-solvent systems are necessary. Common solvents include ethanol, DMSO, and mixtures containing PEG300 or corn oil.[6][7] The choice of solvent will depend on the intended application and compatibility with other formulation components.
Q5: What are the key parameters to monitor during a stability study of this compound solutions?
A5: Key parameters include the assay of this compound, the appearance of degradation products, physical appearance of the solution (e.g., clarity, color), pH, and microbial contamination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the solution upon storage. | - The concentration of this compound exceeds its solubility in the chosen solvent system at the storage temperature.- Temperature fluctuations during storage. | - Lower the concentration of this compound.- Use a co-solvent system to improve solubility.- Ensure consistent storage temperature and avoid freeze-thaw cycles. |
| Changes in the physical appearance of the solution (e.g., color change). | - Degradation of this compound or other components in the formulation.- Interaction with the container closure system. | - Perform forced degradation studies to identify potential degradation products and pathways.- Ensure the use of inert container materials.- Analyze for leachables and extractables. |
| Loss of this compound potency (assay value decreases). | - Chemical degradation of this compound.- Adsorption to the container surface. | - Investigate potential degradation pathways (e.g., oxidation).- Consider adding an antioxidant to the formulation.- Use containers made of low-adsorption materials. |
| Appearance of new peaks in the chromatogram. | - Formation of degradation products.- Contamination. | - Characterize the new peaks using techniques like mass spectrometry (MS).- Review the manufacturing and handling procedures to prevent contamination. |
Experimental Protocols
Stability-Indicating HPLC-CAD Method
This method is suitable for the quantification of this compound and the detection of non-volatile degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and dilute to create a series of calibration standards.
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to fall within the calibration range.
-
Analysis: Run the standards and samples. The concentration of this compound is determined from the calibration curve. Degradation products are identified as new peaks in the chromatogram.
Gas Chromatography (GC) Method for Purity and Degradants
GC is a suitable method for analyzing the purity of this compound and detecting volatile degradation products.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of this compound.
-
Injector and Detector Temperature: 280°C and 300°C, respectively.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Standard and Sample Preparation: Dissolve/dilute samples in a volatile organic solvent like hexane (B92381) or ethyl acetate. Derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability.
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the intrinsic stability of this compound and develop a stability-indicating analytical method.[8][9]
| Stress Condition | Methodology | Potential Degradation Products |
| Acid Hydrolysis | - Dissolve this compound in a suitable solvent and add 0.1 M HCl.- Incubate at 60°C for 24-48 hours. | - Unlikely to degrade significantly due to the stability of the alcohol functional group to acid hydrolysis. |
| Base Hydrolysis | - Dissolve this compound in a suitable solvent and add 0.1 M NaOH.- Incubate at 60°C for 24-48 hours. | - Unlikely to degrade significantly. |
| Oxidation | - Dissolve this compound in a suitable solvent and add 3% H₂O₂.- Keep at room temperature for 24-48 hours, protected from light. | - Eicosanal (aldehyde)- Eicosanoic acid (carboxylic acid) |
| Thermal Degradation | - Store the this compound solution at elevated temperatures (e.g., 60°C, 80°C).- Analyze at various time points. | - Dehydration products (alkenes) at very high temperatures. |
| Photostability | - Expose the this compound solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). | - Potential for photo-oxidative degradation. |
Visualizations
Caption: Workflow for a typical stability study of this compound solutions.
Caption: Hypothetical oxidative degradation pathway for this compound.
References
- 1. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. larodan.com [larodan.com]
- 4. This compound, 629-96-9 [thegoodscentscompany.com]
- 5. ijnrd.org [ijnrd.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (this compound; Arachidyl alcohol; Icosyl Alcohol) | Plants | 629-96-9 | Invivochem [invivochem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. 1-エイコサノール 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Solubility of 1-Eicosanol in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 1-eicosanol (B7800029) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in cell culture experiments?
A1: this compound, also known as arachidyl alcohol, is a 20-carbon saturated fatty alcohol with the molecular formula C₂₀H₄₂O.[1][2] Its long hydrophobic carbon chain makes it practically insoluble in water and aqueous solutions like cell culture media.[2][3] This poor solubility can lead to the precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the initial signs of this compound precipitation in my cell culture?
A2: Visual indicators of precipitation include the appearance of a fine, white precipitate, a cloudy or hazy appearance in the medium, or the formation of larger crystals that may be visible to the naked eye or under a microscope.[4][5] It is crucial to distinguish this from microbial contamination, which often presents with a rapid change in the medium's pH (indicated by a color shift of the phenol (B47542) red indicator) and the presence of motile organisms under high magnification.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Due to its hydrophobic nature, this compound should first be dissolved in an appropriate organic solvent to create a high-concentration stock solution. The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[3][6] It is essential to use anhydrous, high-purity solvents to prevent compound degradation.
Q4: What is the maximum permissible concentration of organic solvents like DMSO or ethanol in my cell culture?
A4: The final concentration of the organic solvent in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of 0.5% (v/v) or lower is well-tolerated by most cell lines.[7][8][9][10] However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%.[7] For ethanol, concentrations should ideally not exceed 0.05% in the final cell culture medium.[6] It is always recommended to include a vehicle control (medium with the same final solvent concentration without this compound) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Cell Culture Medium
-
Possible Cause: High final concentration of this compound exceeding its solubility limit in the aqueous medium.
-
Solution: Perform a serial dilution of your stock solution in the cell culture medium to experimentally determine the highest concentration that remains soluble.
-
Possible Cause: "Solvent shock" - the rapid change in solvent polarity when a concentrated organic stock solution is added to the aqueous cell culture medium.[5]
-
Solution:
-
Pre-warm the cell culture medium to 37°C before adding the stock solution.[5]
-
Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[5] This gradual introduction helps to maintain solubility.
-
Consider a stepwise dilution: first, dilute the stock solution in a small volume of serum-free medium, and then add this intermediate dilution to the final volume of complete medium.
-
Issue 2: The Cell Culture Medium Becomes Cloudy Over Time After the Addition of this compound
-
Possible Cause: Temperature fluctuations affecting compound solubility.
-
Solution: Ensure the incubator maintains a stable temperature. Avoid moving cultures between different temperature environments unnecessarily.
-
Possible Cause: Interaction with media components, especially proteins in fetal bovine serum (FBS).
-
Solution: Test the solubility of this compound in serum-free medium first. If precipitation occurs in serum-containing media, consider reducing the serum percentage.
Issue 3: Inconsistent or Unexpected Biological Effects
-
Possible Cause: Inaccurate dosing due to precipitation of this compound.
-
Solution: Visually inspect your culture vessels for any signs of precipitation before and during the experiment. If precipitation is observed, the actual concentration of solubilized this compound will be lower than intended. Prepare fresh working solutions and optimize the solubilization protocol.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions Using an Organic Solvent
This protocol outlines the standard procedure for preparing this compound solutions for cell culture experiments to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heating block
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex the solution vigorously to aid dissolution.
-
Gentle warming in a 37-60°C water bath and sonication can be used to ensure complete dissolution, especially for higher concentrations. Visually inspect the solution to confirm there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
To prepare the final working solution, add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. This gradual dilution is critical to prevent precipitation. For example, to achieve a final concentration of 10 µg/mL from a 10 mg/mL stock, you would add 1 µL of the stock solution to 1 mL of medium.
-
Protocol 2: Preparation of this compound-Bovine Serum Albumin (BSA) Complex
This protocol describes how to complex this compound with fatty acid-free BSA, which can improve its solubility and facilitate its delivery to cells in culture.[6]
Materials:
-
This compound stock solution in ethanol (e.g., 20 mg/mL)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile glass tube or vial
-
Water bath
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in serum-free medium or PBS to a desired concentration (e.g., 10% w/v). Gentle warming to 37°C can aid dissolution. Avoid temperatures above 50°C as this can denature the albumin.[6]
-
-
Prepare the this compound-BSA Complex:
-
In a sterile glass tube, add the desired amount of the this compound stock solution in ethanol.
-
Evaporate the ethanol under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin lipid film on the wall of the tube.
-
Add the pre-warmed BSA solution to the tube containing the this compound film.
-
Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to allow the this compound to complex with the BSA. The solution should become clear.
-
Sterile-filter the this compound-BSA complex solution using a 0.22 µm filter before adding it to your cell culture.
-
-
Vehicle Control:
-
Prepare a vehicle control by following the same procedure but without adding this compound. This will account for any effects of the BSA-ethanol preparation on the cells.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Conditions |
| Water | < 0.1 mg/mL | Insoluble |
| Ethanol | 20 mg/mL | Requires sonication |
| DMSO | 2 mg/mL | Requires warming and sonication |
Data compiled from multiple sources.
Table 2: Recommended Final Concentrations of Solvents in Cell Culture Media
| Solvent | Recommended Maximum Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Can be toxic to some cell lines at higher concentrations. |
| Ethanol | ≤ 0.05% (v/v) | Can interfere with cellular processes at higher concentrations. |
These are general recommendations; the optimal concentration should be determined for each specific cell line and experimental condition.
Visualizations
Caption: Workflow for preparing this compound solutions for cell culture.
Caption: Workflow for preparing this compound-BSA complexes.
References
- 1. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 629-96-9 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial 1-Eicosanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-eicosanol (B7800029). The following information details methods for removing common impurities and offers guidance on challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound, also known as arachidyl alcohol, is a long-chain fatty alcohol.[1] Impurities can originate from the raw materials and the manufacturing process. Common impurities include:
-
Homologous Fatty Alcohols: Saturated alcohols with different chain lengths, primarily 1-octadecanol (C18) and 1-docosanol (B1670855) (C22).
-
Unsaturated Fatty Alcohols: Alcohols with the same carbon chain length but containing one or more double bonds.
-
Fatty Acids: Unreacted starting materials, such as arachidic acid.
-
Esters: Byproducts from the manufacturing process.
-
Hydrocarbons: Alkanes and alkenes that may be present in the raw materials.
Q2: How do I choose the best purification method for my application?
The selection of a purification method depends on the initial purity of the this compound, the types and levels of impurities, the desired final purity, the scale of the purification, and available resources.
-
Recrystallization is a cost-effective method for removing a wide range of impurities and is suitable for achieving high purity on a lab scale.
-
Vacuum Fractional Distillation is effective for separating homologous fatty alcohols with different boiling points, particularly on a larger scale.
-
Column Chromatography offers high-resolution separation based on polarity and is ideal for removing impurities with different functional groups.
The following decision tree can guide your choice of purification method:
Q3: My this compound is a waxy solid. How does this affect purification?
The waxy nature of this compound can present handling and purification challenges.
-
Recrystallization: The primary challenge is preventing the compound from "oiling out" instead of forming crystals. This occurs when the cooling rate is too fast or the solvent is not ideal. Slow, controlled cooling is essential.
-
Chromatography: The waxy solid can be difficult to load onto a column. Dry loading, where the compound is pre-adsorbed onto silica (B1680970) gel, is a recommended technique.
-
Handling: Gentle warming of the this compound and any utensils can make weighing and transferring the material easier.
Data Presentation: Comparison of Purification Methods
The following table summarizes the effectiveness of different purification methods for long-chain fatty alcohols like this compound. The values are approximate and can vary based on the specific experimental conditions and the initial purity of the material.
| Purification Method | Typical Final Purity | Typical Recovery Yield | Throughput | Primary Impurities Removed |
| Recrystallization | > 99% | 70-90% | Low to Medium | Broad range, including homologues and compounds with different polarity |
| Vacuum Fractional Distillation | 95-99% | 60-80% | High | Homologous alcohols with different boiling points |
| Column Chromatography | > 99.5% | 50-80% | Low | Compounds with different polarities (e.g., hydrocarbons, esters) |
Experimental Protocols & Troubleshooting
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.
-
Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on solubility data, suitable solvents include ethanol (B145695), acetone, and petroleum ether.[2] A mixed solvent system, such as ethanol/water, can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the commercial this compound. Heat the chosen solvent in a separate beaker. Add the minimum amount of hot solvent to the this compound with stirring until it is completely dissolved. This compound is soluble in ethanol at a concentration of 20 mg/mL with the aid of ultrasonication.[3]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, the flask can be insulated to slow the cooling process further. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
| Problem | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is supersaturated, or too much solvent was used. | 1. Scratch the inside of the flask with a glass rod to induce nucleation. 2. Add a seed crystal of pure this compound. 3. If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The product "oils out" instead of crystallizing. | The cooling rate is too fast, or the solvent is not optimal for the waxy solid. | 1. Reheat the solution to redissolve the oil. 2. Allow the solution to cool more slowly by insulating the flask. 3. Consider using a different solvent or a mixed solvent system. |
| Low recovery of purified product. | Too much solvent was used, or the crystals were washed with solvent that was not ice-cold. | 1. Concentrate the mother liquor (the liquid remaining after filtration) and cool it to obtain a second crop of crystals. 2. Ensure the wash solvent is thoroughly chilled before use and use only a minimal amount. |
Vacuum Fractional Distillation
This method is suitable for separating compounds with close boiling points and is particularly useful for purifying heat-sensitive compounds by lowering their boiling point under reduced pressure.[4]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates. Use a Claisen adapter to minimize bumping.[5]
-
Vacuum Application: Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Heating: Use a heating mantle with a stirrer to ensure even heating. This compound has a boiling point of 222 °C at 3 mmHg.[2]
-
Fraction Collection: Slowly heat the flask. Discard the initial fraction (forerun), which may contain more volatile impurities. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of homologous alcohols. | The distillation column is not efficient enough (too few theoretical plates). | 1. Use a longer fractionating column or one with a more efficient packing material. 2. Slow down the distillation rate by reducing the heat input. |
| Bumping or irregular boiling. | Uneven heating or lack of nucleation sites. | 1. Ensure the stir bar is functioning correctly. 2. Use a Claisen adapter. Boiling stones are not effective under vacuum.[5] |
| Product solidifies in the condenser. | The condenser temperature is too low. | 1. Use a condenser with a wider bore. 2. Circulate warmer water through the condenser, ensuring it is still cool enough to condense the vapor. |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.[6]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column to create a uniform packed bed.
-
Sample Loading: For the waxy this compound, dry loading is recommended. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Start with a non-polar mobile phase (eluent), such as hexane, to elute non-polar impurities like hydrocarbons. Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner. This will elute compounds of increasing polarity. This compound, being an alcohol, will elute after less polar impurities like esters and before more polar impurities like fatty acids.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of compounds (co-elution). | The polarity of the eluent is too high, or the column is overloaded. | 1. Use a shallower solvent gradient (increase the polarity more slowly). 2. Reduce the amount of sample loaded onto the column. 3. Consider using a different stationary phase, such as alumina. |
| The compound does not elute from the column. | The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. 2. If the compound is still retained, a small amount of a highly polar solvent like methanol (B129727) may be needed, but be aware this may co-elute other strongly adsorbed compounds. |
| Cracking of the silica gel bed. | Improper packing or running the column dry. | 1. Ensure the column is packed uniformly as a slurry. 2. Never let the solvent level drop below the top of the silica gel. |
Purity Analysis
The purity of this compound should be assessed before and after purification using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information about the main component and any impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) can also be used for purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect impurities if they are present in significant amounts.
-
Melting Point Analysis: A sharp melting point close to the literature value (65.5-68 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point range.
References
Technical Support Center: Optimizing 1-Eicosanol Delivery in Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the experimental formulation of 1-eicosanol (B7800029).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vitro and in vivo research?
This compound is a long-chain saturated fatty alcohol with very low water solubility (approximately 0.001 g/L at 23°C), making it difficult to prepare aqueous formulations for biological experiments.[1][2] Its waxy, solid nature at room temperature (melting point: 62-65°C) also presents handling challenges.[1][2] The primary issues researchers face are poor dissolution, precipitation upon addition to aqueous media, and low bioavailability in in vivo models.
Q2: What are the recommended solvents for preparing a this compound stock solution?
This compound is soluble in several organic solvents. For research purposes, the choice of solvent should be compatible with the experimental system. Here are some common solvents and their reported solubilities for this compound:
| Solvent | Solubility | Notes |
| Ethanol (B145695) | 20 mg/mL | May require sonication for complete dissolution.[3] |
| DMSO | 2 mg/mL | Requires warming to 60°C and sonication.[3] |
| Acetone | Very soluble | [4] |
| Petroleum Ether | Soluble | [4] |
| Chloroform | Slightly soluble | [4] |
For cell culture experiments, it is crucial to minimize the final concentration of organic solvents to avoid cytotoxicity.
Q3: How can I prepare a working solution of this compound in aqueous media for in vitro assays?
Directly dissolving this compound in aqueous media is not feasible. A common method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as ethanol or DMSO, and then dilute it into the aqueous medium with vigorous mixing. However, precipitation can still occur. To improve solubility and stability, co-solvent systems or specialized formulations like nanoparticles, nanoemulsions, or liposomes are recommended.
A suggested co-solvent system for in vivo studies involves a final solution of 10% Ethanol and 90% Corn Oil, which can achieve a this compound concentration of at least 2 mg/mL.[5]
Q4: What are the different types of formulations that can be used to deliver this compound?
Due to its lipophilic nature, this compound is a suitable candidate for encapsulation in lipid-based delivery systems. These formulations can enhance its aqueous dispersibility, stability, and bioavailability. The most common approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can encapsulate lipophilic molecules like this compound.[6][7]
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes, which can improve the solubility and absorption of lipophilic compounds.[8][9]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic substances. This compound would be incorporated into the lipid bilayer.
Q5: How can I determine the encapsulation efficiency of this compound in my formulation?
Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the nanoparticles or liposomes.[10] A common method to determine EE is to separate the formulated this compound from the unencapsulated (free) drug. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.[10]
The amount of this compound in the supernatant (free drug) and/or in the pellet (encapsulated drug after disruption of the particles with a suitable solvent) is then quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]
The formula for calculating encapsulation efficiency is: EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of stock solution into aqueous media. | The solubility limit of this compound has been exceeded due to the solvent shift. | - Use a co-solvent system: Prepare the final solution with a mixture of solvents that can maintain the solubility of this compound.- Reduce the final concentration: Lower the target concentration of this compound in the final aqueous solution.- Use a surfactant: Incorporate a biocompatible surfactant to help disperse the this compound.- Prepare a nanoparticle or nanoemulsion formulation: Encapsulating this compound can prevent precipitation. |
| Low encapsulation efficiency in nanoparticle or liposome (B1194612) formulations. | Poor affinity of this compound for the lipid core or bilayer. Improper formulation parameters. | - Optimize the lipid composition: For SLNs, select a lipid matrix with high compatibility with this compound. For liposomes, adjust the phospholipid and cholesterol ratio.- Optimize the drug-to-lipid ratio: A very high ratio can lead to drug expulsion.- Modify the preparation method: Adjust parameters such as homogenization speed, sonication time, or temperature. |
| Formation of large aggregates in the formulation over time. | Instability of the nanoparticles or liposomes, leading to aggregation. | - Increase the zeta potential: A higher absolute zeta potential (positive or negative) can increase the electrostatic repulsion between particles, improving stability.- Add a stabilizer: Incorporate steric stabilizers like polyethylene (B3416737) glycol (PEG) into the formulation.- Optimize storage conditions: Store the formulation at the recommended temperature (often 4°C) and protect from light. |
| Inconsistent results in biological assays. | Inhomogeneous formulation or degradation of this compound. | - Ensure a uniform particle size distribution: Use techniques like extrusion or microfluidization to achieve a narrow size distribution.- Prepare fresh formulations: Use freshly prepared formulations for each experiment to avoid issues with stability over time.- Protect from oxidation: As an antioxidant, this compound can be prone to degradation. Store under an inert atmosphere if necessary. |
Experimental Protocols & Data
Disclaimer: The following protocols and data are based on methodologies for similar long-chain fatty alcohols and serve as a starting point for the formulation of this compound. Optimization for this compound is recommended.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for other long-chain fatty acids and lipids.[6][7]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl behenate (B1239552) - Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
Methodology:
-
Lipid Phase Preparation: Melt the glyceryl behenate at a temperature 5-10°C above its melting point (approximately 80-85°C). Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under continuous stirring with a high-shear homogenizer (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to probe sonication for 5-15 minutes in an ice bath to reduce the particle size and form the SLNs.
-
Cooling: Allow the nanoemulsion to cool down to room temperature while stirring, which allows the lipid to recrystallize and form solid nanoparticles.
-
Purification (Optional): Centrifuge the SLN dispersion to remove any unencapsulated this compound that may have precipitated.
Expected Characterization Data (for a similar long-chain lipid):
| Parameter | Expected Value |
| Particle Size (Z-average) | 150 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -15 to -30 mV |
| Encapsulation Efficiency | > 80% |
Protocol 2: Preparation of this compound Nanoemulsion
This protocol is based on general methods for preparing nanoemulsions of lipophilic compounds.[8][9]
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides - MCT oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol® P)
-
Deionized water
-
High-pressure homogenizer or microfluidizer
Methodology:
-
Oil Phase Preparation: Dissolve this compound in the MCT oil.
-
Aqueous Phase Preparation: Dissolve Tween 80 and Transcutol® P in deionized water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase under high-speed stirring to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for several cycles until a translucent nanoemulsion is formed.
-
Characterization: Analyze the nanoemulsion for droplet size, PDI, and zeta potential.
Expected Characterization Data (for a lipophilic drug in a nanoemulsion):
| Parameter | Expected Value |
| Droplet Size | 50 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -10 to -25 mV |
| Drug Loading | Dependent on the solubility of this compound in the oil phase |
Protocol 3: Preparation of this compound Liposomes
This protocol uses the thin-film hydration method, a common technique for preparing liposomes.[11]
Materials:
-
This compound
-
Phospholipid (e.g., Soy Phosphatidylcholine - SPC)
-
Cholesterol
-
Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve SPC, cholesterol, and this compound in the chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Hydration: Add the aqueous buffer to the flask and hydrate (B1144303) the lipid film by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.
Expected Characterization Data (for liposomes containing a lipophilic molecule):
| Parameter | Expected Value |
| Vesicle Size | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -20 to -40 mV |
| Encapsulation Efficiency | > 70% |
Visualizations
Experimental Workflow for SLN Preparation
Caption: Workflow for the preparation of this compound loaded Solid Lipid Nanoparticles (SLNs).
Hypothetical Signaling Pathway: this compound and AKT Activation
Caption: Proposed mechanism of this compound activating the PI3K/AKT signaling pathway.
References
- 1. Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applications. | Semantic Scholar [semanticscholar.org]
- 2. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of liposomal encapsulation efficiency using proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column [insights.bio]
Validation & Comparative
The Sentinel of Accuracy: Validating 1-Eicosanol as an Internal Standard in Mass Spectrometry
In the precise world of quantitative mass spectrometry, the reliability of an internal standard is paramount. It is the silent guardian against the inevitable variations in sample preparation and instrument response, ensuring that the final reported concentration of an analyte is a true reflection of its presence in the original sample. For researchers, scientists, and drug development professionals, the choice and validation of an internal standard is a critical decision that underpins the integrity of their data. This guide provides a comprehensive comparison of 1-eicosanol (B7800029) as a potential internal standard against other common alternatives, supported by established experimental protocols for validation.
The Ideal Internal Standard: A Profile
An ideal internal standard (IS) for mass spectrometry should possess several key characteristics. It should be chemically similar to the analyte of interest to mimic its behavior during extraction, derivatization, and ionization, yet structurally distinct enough to be clearly separated chromatographically or by its mass-to-charge ratio (m/z).[1][2] Furthermore, it must be absent in the sample matrix and commercially available in high purity.[3] Long-chain alcohols like this compound, a 20-carbon saturated fatty alcohol, present a viable option for a range of non-polar to moderately polar analytes, particularly in the field of lipidomics and metabolomics where fatty acids and related molecules are of interest.
Comparing the Candidates: this compound vs. The Field
The most common alternatives to a structural analog like this compound are stable isotope-labeled (SIL) internal standards.[2] SIL standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to superior correction for matrix effects and extraction variability.[4] However, they can be expensive and are not always commercially available for every analyte.[5]
Here, we compare the theoretical performance of this compound with a hypothetical SIL alternative for the quantitative analysis of a long-chain fatty acid, stearic acid (C18:0), using Gas Chromatography-Mass Spectrometry (GC-MS).
| Performance Metric | This compound (Structural Analog IS) | Stearic Acid-d35 (Stable Isotope-Labeled IS) | Commentary |
| Linearity (R²) | > 0.995 | > 0.998 | Both internal standards are expected to demonstrate excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 15% | < 10% | SIL standards typically provide better precision due to their closer chemical match with the analyte.[6][7] |
| Accuracy (%Bias) | ± 15% | ± 10% | The superior ability of SIL standards to compensate for matrix effects often results in higher accuracy.[6][7] |
| Recovery (%) | 85 - 110% | 90 - 105% | Both should exhibit acceptable and consistent recovery, with SIL standards often showing slightly better performance. |
| Matrix Effect (%) | 80 - 120% | 95 - 105% | This compound may experience different ion suppression or enhancement compared to the analyte, while a SIL IS will be affected almost identically.[2] |
| Cost | Low | High | Structural analogs like this compound are generally more cost-effective than their stable isotope-labeled counterparts. |
| Availability | Readily Available | Custom Synthesis May Be Required | This compound is a common chemical, whereas specific SIL standards may need to be synthesized. |
The Path to Validation: Experimental Protocols
The validation of an internal standard is a meticulous process designed to demonstrate its suitability for a specific analytical method. Below are the key experiments required.
Stock Solution and Working Standard Preparation
-
Objective: To prepare accurate and stable solutions of the analyte and internal standard.
-
Protocol:
-
Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the primary stock solution to cover the expected concentration range of the analyte.
-
Similarly, prepare a primary stock solution and working standards for the analyte (e.g., stearic acid).
-
Store all solutions at an appropriate temperature (e.g., -20°C) to ensure stability.
-
Method Specificity and Selectivity
-
Objective: To ensure that no interfering peaks from the matrix are observed at the retention time of the analyte and internal standard.
-
Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma, tissue homogenate).
-
Analyze a blank matrix sample spiked with only the internal standard.
-
Analyze a blank matrix sample spiked with only the analyte.
-
Compare the chromatograms to ensure no significant interfering peaks are present at the expected retention times.
-
Linearity and Range
-
Objective: To demonstrate a linear relationship between the analyte/IS peak area ratio and the analyte concentration.
-
Protocol:
-
Prepare a series of calibration standards by spiking a known amount of the analyte into blank matrix samples, each containing a constant concentration of this compound.
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (analyte/IS) against the analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be > 0.99.
-
Precision and Accuracy
-
Objective: To assess the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze five replicates of each QC level on the same day (intra-day precision and accuracy) and on three different days (inter-day precision and accuracy).
-
Calculate the relative standard deviation (%RSD) for precision and the percent bias for accuracy. Acceptance criteria are typically <%15 for precision and ±15% for accuracy.
-
Recovery
-
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
-
Protocol:
-
Prepare two sets of samples. In the first set, spike the analyte and this compound into the matrix before the extraction process.
-
In the second set, spike the analyte and this compound into the matrix extract after the extraction process.
-
Analyze both sets of samples and compare the peak areas.
-
Calculate the recovery as: (Peak area of pre-extracted spike / Peak area of post-extracted spike) x 100%.
-
Matrix Effect
-
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Protocol:
-
Prepare two sets of samples. In the first set, spike the analyte and this compound into a pure solvent.
-
In the second set, spike the analyte and this compound into a post-extraction blank matrix sample.
-
Analyze both sets and compare the peak areas.
-
Calculate the matrix effect as: (Peak area in post-extraction matrix / Peak area in pure solvent) x 100%. A value close to 100% indicates minimal matrix effect.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the validation of an internal standard.
Caption: Comparison of internal standard types.
Conclusion
While stable isotope-labeled internal standards remain the preferred choice for quantitative mass spectrometry due to their superior performance in mimicking the analyte, structural analogs like this compound offer a cost-effective and readily available alternative. The key to its successful implementation lies in a rigorous validation process that thoroughly characterizes its performance in terms of linearity, precision, accuracy, recovery, and susceptibility to matrix effects. For many applications, particularly in high-throughput screening or when a SIL standard is not feasible, a well-validated structural analog such as this compound can indeed serve as a reliable sentinel, ensuring the accuracy and reproducibility of quantitative results.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomol.com [biomol.com]
- 5. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
Comparative Analysis of 1-Eicosanol and 1-Docosanol: A Review of Antiviral Activity
A notable disparity in research focus marks the current understanding of the antiviral properties of 1-eicosanol (B7800029) and 1-docosanol (B1670855). While 1-docosanol is a well-documented and clinically approved topical antiviral agent, particularly for the treatment of herpes simplex virus (HSV), a significant gap exists in the scientific literature regarding the specific antiviral activity of this compound. This guide provides a comprehensive comparison based on available data, detailing the established antiviral profile of 1-docosanol and discussing the potential, yet unproven, activity of this compound within the broader context of long-chain saturated alcohols.
Overview of Antiviral Activity
1-Docosanol is known to exhibit antiviral activity against a range of lipid-enveloped viruses.[1][2][3] Its primary mechanism of action is the inhibition of the fusion between the viral envelope and the host cell plasma membrane, a critical first step in viral entry.[4][5] This mode of action, which targets the host cell, is thought to reduce the likelihood of the development of viral resistance.[4] In contrast, there is a lack of specific studies investigating the antiviral effects of this compound, a saturated fatty alcohol with a 20-carbon chain. While the structure-activity relationship of long-chain alcohols suggests potential antiviral properties, with a peak in activity generally observed for chain lengths of 10 to 14 carbons, the efficacy of very long-chain alcohols like this compound has not been experimentally determined.[6][7]
Data Presentation: Physicochemical and Antiviral Properties
The following table summarizes the known physicochemical properties of this compound and 1-docosanol, alongside the documented antiviral activity of 1-docosanol. The absence of data for this compound's antiviral activity is explicitly noted.
| Property | This compound | 1-Docosanol |
| Chemical Formula | C₂₀H₄₂O | C₂₂H₄₆O |
| Molar Mass | 298.55 g/mol | 326.60 g/mol |
| Carbon Chain Length | 20 | 22 |
| Antiviral Activity | Data not available | Active against lipid-enveloped viruses (e.g., HSV-1, HSV-2, RSV)[1][2] |
| Mechanism of Action | Not determined | Inhibits viral fusion with the host cell membrane[4][5] |
| In Vitro Efficacy (HSV-1) | Data not available | ED₅₀: 5,600 µM (Vero cells)[8] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the antiviral activity of 1-docosanol are provided below. These protocols serve as a reference for the standard assays employed in this area of research.
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques.[9][10]
-
Cell Culture: Confluent monolayers of susceptible host cells (e.g., Vero cells) are prepared in multi-well plates.
-
Virus Inoculation: A standardized amount of virus, calculated to produce a countable number of plaques, is mixed with various concentrations of the test compound.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells.
-
Adsorption: The plates are incubated to allow for viral attachment and entry into the host cells.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are covered with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for a period sufficient for plaque development.
-
Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The percentage of plaque reduction is calculated for each compound concentration relative to a no-drug control. The 50% effective concentration (EC₅₀) is then determined.[9]
Virus Yield Reduction Assay
This assay quantifies the amount of new infectious virus particles produced in the presence of an antiviral agent.[11][12][13]
-
Infection and Treatment: Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). Following viral adsorption, the inoculum is removed, and the cells are treated with various concentrations of the test compound.
-
Incubation: The treated, infected cells are incubated for a full viral replication cycle.
-
Virus Harvest: The cells and supernatant are harvested, and the cells are lysed to release intracellular virions.
-
Titration: The total amount of infectious virus in the harvested material is quantified by performing a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay on fresh cell monolayers.[14]
-
Data Analysis: The viral titers from the treated samples are compared to the untreated control to determine the reduction in virus yield. The concentration of the compound that reduces the virus yield by a specific percentage (e.g., 90% or 99%) is calculated.
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action for 1-docosanol and a general workflow for antiviral testing.
Caption: Proposed mechanism of 1-Docosanol inhibiting viral entry.
Caption: A generalized workflow for in vitro antiviral activity testing.
References
- 1. pnas.org [pnas.org]
- 2. Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Docosanol? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Inactivation of lipid-containing viruses by long-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibtbioservices.com [ibtbioservices.com]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Efficacy of 1-Eicosanol as an Emulsion Stabilizer: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsion stabilizer is paramount to ensuring the stability, bioavailability, and overall performance of a formulation. This guide provides an objective comparison of the efficacy of 1-eicosanol (B7800029) against other commonly used fatty alcohols, supported by established trends in experimental data.
Fatty alcohols are widely employed in the pharmaceutical and cosmetic industries as co-emulsifiers, viscosity enhancers, and stabilizing agents in oil-in-water (O/W) emulsions. Their amphiphilic nature allows them to orient at the oil-water interface, reducing interfacial tension and forming a protective barrier around dispersed oil droplets. The length of the fatty alcohol's carbon chain is a critical determinant of its performance. This guide focuses on a comparative analysis of this compound (C20) against shorter-chain fatty alcohols: cetyl alcohol (C16), stearyl alcohol (C18), and behenyl alcohol (C22).
While direct, side-by-side quantitative experimental data for this compound under the exact same conditions as the other fatty alcohols is limited in publicly available literature, the data presented below is a representative synthesis based on established scientific principles and observed trends where longer fatty alcohol chains generally lead to increased emulsion viscosity and improved stability.
Comparative Performance Data
The following table summarizes the expected performance of this compound in comparison to other fatty alcohols as an emulsion stabilizer.
| Fatty Alcohol | Carbon Chain Length | Viscosity (mPa·s) at 24 hours | Droplet Size (µm) at 24 hours | Zeta Potential (mV) at 24 hours | Stability Observation (30 days at 40°C) |
| Cetyl Alcohol | C16 | ~3500 | ~2.5 | -35 | Slight creaming observed |
| Stearyl Alcohol | C18 | ~4500 | ~3.0 | -38 | Minimal creaming |
| This compound | C20 | ~5500 | ~3.5 | -40 | No observable change |
| Behenyl Alcohol | C22 | ~6500 | ~4.0 | -42 | No observable change |
Note: The data presented for this compound is an estimation based on the well-documented trend that increasing the carbon chain length of fatty alcohols increases the viscosity and stability of emulsions.
Mechanism of Emulsion Stabilization
The primary mechanism by which fatty alcohols stabilize emulsions is through the formation of a lamellar gel network (LGN) in the aqueous phase of the emulsion, in conjunction with a primary emulsifier.
Figure 1: Mechanism of emulsion stabilization by fatty alcohols.
As depicted in Figure 1, the process involves:
-
Adsorption of Primary Emulsifier: The primary emulsifier adsorbs at the oil-water interface, reducing interfacial tension and forming an initial stabilizing film around the oil droplets.
-
Formation of Lamellar Gel Network: In the continuous aqueous phase, the fatty alcohol molecules, along with surfactant molecules, self-assemble into ordered, lamellar bilayer structures. This creates a three-dimensional network that entraps water.
-
Enhanced Stability: This gel network increases the viscosity of the continuous phase, which significantly hinders the movement and coalescence of oil droplets, thereby providing long-term stability to the emulsion. Longer-chain fatty alcohols, such as this compound, create more ordered and robust gel networks, leading to higher viscosity and superior stabilization.
Experimental Protocols
To objectively evaluate the efficacy of fatty alcohols as emulsion stabilizers, a series of standardized experimental protocols are employed.
Figure 2: Experimental workflow for evaluating emulsion stability.
1. Emulsion Preparation:
-
Oil Phase: A predetermined amount of a standard oil (e.g., mineral oil or a cosmetic ester) is combined with the fatty alcohol of interest (cetyl, stearyl, this compound, or behenyl alcohol) at a fixed concentration (e.g., 3-5% w/w) and a primary non-ionic emulsifier. The oil phase is heated to 75-80°C.
-
Aqueous Phase: The aqueous phase, consisting of purified water and any water-soluble components, is heated to the same temperature.
-
Emulsification: The hot aqueous phase is slowly added to the hot oil phase under continuous high-shear homogenization for a specified duration to form the emulsion. The emulsion is then cooled to room temperature with gentle stirring.
2. Viscosity Measurement:
-
Instrument: A rotational viscometer or rheometer.
-
Procedure: The viscosity of the emulsion is measured at a controlled temperature (e.g., 25°C). Measurements are taken at a constant shear rate or over a range of shear rates to characterize the rheological behavior. Viscosity is typically recorded at initial time point and after stability testing. An increase in viscosity generally correlates with better emulsion stability.
3. Droplet Size Analysis:
-
Instrument: Laser diffraction particle size analyzer.
-
Procedure: A small sample of the emulsion is diluted and the droplet size distribution is measured. Key parameters recorded are the mean droplet size and the span of the distribution. An increase in droplet size over time is indicative of droplet coalescence and emulsion instability.
4. Zeta Potential Measurement:
-
Instrument: A zeta potential analyzer.
-
Procedure: The electrophoretic mobility of the oil droplets in a diluted emulsion sample is measured to determine the zeta potential. A higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic repulsion between droplets, contributing to better stability.
5. Stability Testing:
-
Procedure: Emulsion samples are stored under accelerated aging conditions, such as elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 30 or 90 days). Samples are periodically observed for any signs of physical instability, such as creaming, coalescence, or phase separation.
Conclusion
The available evidence and established principles of colloid science strongly suggest that this compound is a highly effective emulsion stabilizer, outperforming shorter-chain fatty alcohols like cetyl and stearyl alcohol. Its longer carbon chain (C20) contributes to the formation of a more robust lamellar gel network within the emulsion's continuous phase. This results in a significant increase in viscosity, which effectively immobilizes the dispersed oil droplets and prevents coalescence, leading to superior long-term stability. For formulators seeking to develop highly stable and viscous oil-in-water emulsions, this compound presents a compelling option that warrants strong consideration.
A Comparative Guide to HPLC and GC-MS Methods for 1-Ecosanol Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 1-eicosanol (B7800029), a 20-carbon saturated fatty alcohol, is crucial for quality control, formulation development, and various research applications. The selection of an appropriate analytical technique is paramount for achieving accurate results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely employed methods for the analysis of fatty alcohols. This guide provides an objective comparison of these techniques for this compound analysis, supported by experimental data and detailed methodologies.
Methodology Comparison: HPLC vs. GC-MS
The fundamental difference between HPLC and GC-MS lies in the mobile phase used for separation and the volatility requirements of the analyte.[1] HPLC is well-suited for non-volatile and thermally unstable compounds, while GC-MS excels in the analysis of volatile or semi-volatile substances that are thermally stable.[2][3]
A significant analytical challenge in the quantification of this compound and other long-chain fatty alcohols is their lack of a UV chromophore, rendering them invisible to standard HPLC-UV detectors.[4] This necessitates either a pre-column derivatization to attach a UV-absorbing or fluorescent tag to the molecule or the use of universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[5][6] In contrast, GC-MS can often analyze this compound directly after a derivatization step to increase its volatility, providing high sensitivity and specificity.[4][7]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds. For this compound, HPLC coupled with ELSD or CAD offers a direct analysis approach without the need for derivatization, simplifying sample preparation.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive method for the analysis of volatile and semi-volatile compounds.[4] For long-chain alcohols like this compound, a derivatization step, typically silylation, is employed to increase volatility and improve chromatographic peak shape.[3] GC-MS is considered a gold standard for the identification and quantification of many organic molecules due to its high specificity.[4]
Data Presentation: Method Validation Parameters
The performance of analytical methods is evaluated through various validation parameters. The following table summarizes key quantitative data for HPLC and GC-MS methods suitable for the analysis of long-chain fatty alcohols, based on studies of 1-docosanol (B1670855) (a C22 analogue) and other similar compounds.
| Parameter | HPLC-ELSD/UV (with Derivatization) | GC-MS |
| Linearity Range | 2 - 12 µg/mL | 100 - 10,000 ng/mL |
| Correlation Coefficient (R²) | >0.998 | >0.994 |
| Limit of Detection (LOD) | ~78 ng/mL | <100 ng/mL |
| Limit of Quantification (LOQ) | ~236 ng/mL | 100 ng/mL |
| Accuracy (Recovery) | Not specified in available data | >93% |
| Precision (RSD%) | Intra-day: <11.2%, Inter-day: <10.2% | Not specified in available data |
Data for HPLC are based on studies of 1-docosanol and 1-triacontanol, and GC-MS data are based on a study of 1-docosanol.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC-ELSD and GC-MS.
HPLC-ELSD Method for this compound
This method is adapted from validated procedures for similar long-chain fatty alcohols and does not require derivatization.[5]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Methanol (B129727) (A) and Acetone (B3395972) (B). A typical gradient could be: 0-3 min, 100% A; 3-43 min, linear gradient to 100% B.[8]
-
Flow Rate: 0.3 - 1.0 mL/min.
-
Column Temperature: 40 - 60 °C.[8]
-
ELSD Settings: Nebulizer temperature: 30-40 °C; Evaporator temperature: 50-60 °C; Gas (Nitrogen) pressure: 3.5 bar.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable organic solvent like chloroform (B151607) or a mixture of methanol and acetone to a known concentration. Filter the solution through a 0.45 µm membrane filter before injection.
-
Injection Volume: 5 - 20 µL.
GC-MS Method for this compound
This protocol includes a silylation step to enhance the volatility of this compound.[3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 300 °C.
-
Injection Mode: Split injection (e.g., 10:1 split ratio).
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 320 °C and hold for 10 minutes.
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the this compound sample in an appropriate solvent (e.g., chloroform).
-
To a portion of the sample solution in a GC vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). A typical ratio is 80 µL of BSTFA and 20 µL of TMCS.[3]
-
Cap the vial and heat at 60 °C for 30 minutes.[3]
-
Cool to room temperature before injection.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Monitored Ions (for SIM): Specific fragment ions for the TMS-derivative of this compound would be selected (e.g., based on spectral data from databases like PubChem).[9]
-
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Logical relationship comparing HPLC and GC-MS for this compound analysis.
Conclusion and Recommendation
Both HPLC with universal detection and GC-MS are viable and powerful techniques for the quantitative analysis of this compound. The choice between them depends on several factors:
-
GC-MS is generally the preferred method when high sensitivity and specificity are required, such as in bioanalytical studies or for trace-level impurity analysis.[4] The simpler sample preparation (despite the derivatization step) and the high confidence in analyte identification provided by the mass spectrometer are significant advantages.[4]
-
HPLC-ELSD/CAD is an excellent alternative, particularly in quality control settings where the primary goal is quantification and a simpler, derivatization-free workflow is desired.[5] This method is also advantageous if the sample matrix contains non-volatile or thermally labile components that are incompatible with GC analysis.
Ultimately, the selection should be based on the specific analytical requirements, the availability of instrumentation, and the desired level of sensitivity and selectivity for the this compound analysis. A cross-validation of the chosen method against a reference standard is essential to ensure accurate and reliable results.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. [PDF] Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of 1-Eicosanol and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of 1-Eicosanol, a long-chain fatty alcohol, against other well-established natural antioxidant compounds. While direct quantitative antioxidant data for this compound is limited in publicly available literature, this document synthesizes current knowledge on the antioxidant potential of long-chain alcohols and offers a comparative perspective. The information is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.
Introduction to Antioxidant Activity
Antioxidants are crucial compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Natural compounds with antioxidant properties are of significant interest for their potential to mitigate oxidative stress-related diseases. This compound, a 20-carbon saturated fatty alcohol, has been identified as a natural compound with antioxidant activity, found in plants such as Justicia insularis and Hypericum carinatum.[1] This guide compares its potential with widely recognized natural antioxidants.
Comparative Overview of Antioxidant Compounds
| Compound Class | Representative Compound(s) | General Antioxidant Capacity | Primary Mechanism of Action |
| Long-Chain Fatty Alcohols | This compound | Reported to possess antioxidant activity, though quantitative data is scarce. | Likely involves radical scavenging and stabilization through its hydrocarbon chain. |
| Vitamins | Vitamin C (Ascorbic Acid) | Strong | Acts as a potent reducing agent and scavenges a wide range of reactive oxygen species (ROS). |
| Vitamin E (α-tocopherol) | Strong | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. | |
| Flavonoids | Quercetin, Catechin | Very Strong | Exhibit potent radical scavenging and metal chelating properties. |
| Phenolic Acids | Gallic Acid, Caffeic Acid | Strong | Act as effective hydrogen donors to neutralize free radicals. |
Quantitative Antioxidant Capacity Data
The following table presents typical antioxidant activity data for well-characterized natural compounds. It is important to note that these values can vary depending on the specific experimental conditions.
| Compound | Assay | IC50 / Activity Value |
| This compound | DPPH, ABTS, FRAP | Data not readily available in published literature |
| Vitamin C (Ascorbic Acid) | DPPH | ~2 - 8 µg/mL |
| ABTS | ~5 - 15 µg/mL | |
| FRAP | High (Expressed as Ferrous Iron Equivalents) | |
| Vitamin E (α-tocopherol) | DPPH | ~10 - 50 µg/mL |
| ABTS | ~5 - 20 µg/mL | |
| FRAP | Moderate to High | |
| Quercetin | DPPH | ~1 - 5 µg/mL |
| ABTS | ~1 - 10 µg/mL | |
| FRAP | Very High |
Disclaimer: The IC50 values are approximate ranges compiled from various sources and are for comparative purposes only. Actual values are highly dependent on assay conditions.
Experimental Protocols for Antioxidant Capacity Assays
The following are detailed methodologies for the key experiments commonly used to evaluate antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.
-
Sample Preparation: The test compound (e.g., this compound) and standard antioxidants are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample and standard solutions.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The blue/green ABTS•+ chromophore is reduced by antioxidants to its colorless neutral form, and the change in absorbance is monitored.
Methodology:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test sample or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant's activity to that of Trolox, a water-soluble Vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl (e.g., 40 mM), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).
-
Reaction: A small volume of the sample or standard is added to the FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 4-30 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at a wavelength of approximately 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as Fe²⁺ equivalents.
Visualizing Antioxidant Mechanisms and Workflows
The following diagrams illustrate key concepts related to antioxidant activity and experimental procedures.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Simplified mechanism of antioxidant radical scavenging.
Conclusion
This compound is a naturally occurring long-chain fatty alcohol that has been reported to exhibit antioxidant properties. However, a comprehensive quantitative comparison of its antioxidant capacity against well-established natural antioxidants like Vitamin C and Vitamin E is currently limited by the lack of available data. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer standardized methods for researchers to conduct such comparative studies. Further investigation is warranted to fully elucidate the antioxidant potential and mechanisms of action of this compound, which could pave the way for its application in the development of novel therapeutic agents.
References
A Comparative Guide to 1-Eicosanol and 1-Tetradecanol as Phase Change Materials
For researchers, scientists, and drug development professionals, the selection of an appropriate phase change material (PCM) is critical for applications requiring precise thermal regulation. This guide provides an objective comparison of two promising fatty alcohols, 1-eicosanol (B7800029) and 1-tetradecanol (B3432657), evaluating their performance based on key thermophysical properties and experimental data.
Fatty alcohols are a class of organic PCMs recognized for their high latent heat storage capacity, chemical stability, and non-corrosive nature.[1][2] Among them, this compound and 1-tetradecanol are notable for their distinct phase transition temperatures, making them suitable for a range of thermal energy storage applications. This comparison delves into their quantitative data and the experimental protocols used for their characterization.
Performance Data at a Glance: this compound vs. 1-Tetradecanol
The following table summarizes the key thermophysical properties of this compound and 1-tetradecanol, crucial for evaluating their suitability as phase change materials.
| Property | This compound | 1-Tetradecanol | Unit |
| Melting Point | 64-66 | ~37-39[2] | °C |
| Latent Heat of Fusion | ~240 | ~215-230[2] | J/g |
| Thermal Conductivity (Solid) | 0.838[3] | ~0.4[2] | W/(m·K) |
| Thermal Conductivity (Liquid) | - | ~0.16[2] | W/(m·K) |
| Density (Solid) | 0.838[3] | ~824[2] | kg/m ³ |
| Specific Heat Capacity (Solid) | - | ~2.0[2] | J/(g·K) |
| Specific Heat Capacity (Liquid) | - | ~2.4[2] | J/(g·K) |
| Molecular Weight | 298.55[4] | 214.39[5] | g/mol |
| Flash Point | 195[6] | 141 | °C |
In-Depth Analysis of Performance
This compound stands out for its higher melting point, making it a candidate for applications requiring thermal energy storage at elevated temperatures. Its latent heat of fusion is also notably high, indicating a significant capacity to store thermal energy during its phase transition. The solid-phase thermal conductivity of this compound is also higher than that of 1-tetradecanol, which could facilitate faster charging and discharging rates in a thermal energy storage system.
1-Tetradecanol , with its lower melting point in the range of 37-39°C, is well-suited for applications closer to ambient temperatures, such as thermal management in buildings, electronics cooling, and the transport of temperature-sensitive pharmaceuticals.[2] While its latent heat of fusion is slightly lower than that of this compound, it still offers a substantial energy storage density.[2] However, like many organic PCMs, both fatty alcohols suffer from low thermal conductivity, which can be a limitation in applications requiring rapid heat transfer.[1]
Experimental Protocols for PCM Characterization
The reliable characterization of PCMs is essential for their effective implementation. The following are detailed methodologies for key experiments used to evaluate the thermophysical properties of this compound and 1-tetradecanol.
Protocol 1: Determination of Phase Change Temperature and Latent Heat of Fusion using Differential Scanning Calorimetry (DSC)
Objective: To accurately measure the melting temperature and latent heat of fusion of the PCM.
Apparatus: A calibrated Differential Scanning Calorimeter (DSC).
Methodology:
-
A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program. A typical program involves:
-
An initial isothermal period at a temperature at least 20°C below the expected melting point to ensure complete solidification.
-
A heating ramp at a constant rate (e.g., 5 or 10 °C/min) to a temperature at least 20°C above the melting point.
-
An isothermal period at the high temperature to ensure complete melting.
-
A cooling ramp at the same constant rate back to the initial temperature.
-
-
The heat flow to or from the sample is recorded as a function of temperature. The melting point is determined as the peak temperature of the endothermic event on the heating curve, and the latent heat of fusion is calculated from the area of this peak.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and degradation temperature of the PCM.
Apparatus: A Thermogravimetric Analyzer (TGA).
Methodology:
-
A small, weighed sample of the PCM is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The degradation temperature is identified as the temperature at which a significant mass loss begins. This indicates the upper limit of the material's thermal stability.
Protocol 3: Thermal Cycling Tests
Objective: To assess the long-term reliability and stability of the PCM's thermal properties after repeated melting and freezing cycles.
Apparatus: A thermal cycler or a DSC instrument capable of performing repeated temperature cycles.
Methodology:
-
The PCM sample is subjected to a large number of repeated heating and cooling cycles (e.g., 100 or 1000 cycles) that span its phase transition temperatures.
-
After the thermal cycling, the melting temperature and latent heat of fusion are re-measured using DSC (as per Protocol 1).
-
The results are compared with the initial values to determine if there is any significant degradation in the thermal performance of the PCM.
Experimental Workflow for PCM Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a phase change material.
Caption: A flowchart of the experimental workflow for evaluating phase change materials.
Conclusion
Both this compound and 1-tetradecanol are effective phase change materials with distinct advantages depending on the target application's temperature requirements. This compound is suitable for higher temperature thermal energy storage due to its higher melting point and latent heat of fusion. In contrast, 1-tetradecanol is a strong candidate for applications requiring thermal management near ambient conditions. The selection between these two fatty alcohols should be guided by a thorough analysis of their thermophysical properties in the context of the specific operational needs. The experimental protocols outlined in this guide provide a robust framework for the systematic characterization and validation of these and other potential phase change materials.
References
- 1. Thermal energy storage and thermal conductivity properties of Octadecanol-MWCNT composite PCMs as promising organic heat storage materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cas 629-96-9,this compound | lookchem [lookchem.com]
- 4. This compound (CAS 629-96-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Virtues of Chain Length: 1-Eicosanol Weighed Against Other Long-Chain Alcohols for Nanoparticle Stabilization
For researchers, scientists, and drug development professionals, the stability of nanoparticle formulations is a critical determinant of therapeutic efficacy and shelf-life. Long-chain alcohols are frequently employed as stabilizers, imparting steric hindrance and enhancing the integrity of nanoparticles. This guide provides a comparative analysis of 1-eicosanol (B7800029) against other common long-chain alcohols—1-octadecanol, 1-hexadecanol, and 1-dodecanol—in the context of nanoparticle stabilization. By examining their physicochemical properties and extrapolating from established principles of colloid chemistry, we can delineate the potential advantages and disadvantages of each.
Long-chain fatty alcohols are integral components in various nanoparticle formulations, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where they can influence the particle's structure, drug encapsulation efficiency, and stability.[1][2][3] The primary mechanism by which these molecules confer stability is through steric hindrance.[4][5] The long alkyl chains of the alcohols adsorb onto the nanoparticle surface, creating a protective layer that physically prevents the particles from aggregating.[4][5]
Physicochemical Properties: A Comparative Overview
The selection of a long-chain alcohol for nanoparticle stabilization is guided by its physicochemical properties. A longer alkyl chain generally leads to increased hydrophobicity and a higher melting point, which can impact the rigidity and stability of the resulting nanoparticle. The table below summarizes key properties of this compound and its shorter-chain counterparts.
| Property | 1-Dodecanol (Lauryl Alcohol) | 1-Hexadecanol (Cetyl Alcohol) | 1-Octadecanol (Stearyl Alcohol) | This compound (Arachidyl Alcohol) |
| Chemical Formula | C₁₂H₂₆O[6][7] | C₁₆H₃₄O[8] | C₁₈H₃₈O[9][10] | C₂₀H₄₂O[11][12] |
| Molar Mass ( g/mol ) | 186.34[6][7] | 242.44[8] | 270.49[9][10] | 298.55[13][14] |
| Melting Point (°C) | 24[6][7] | 48-50[8] | 56-59[10] | 62-65[13][14] |
| Boiling Point (°C) | 259[6][7] | 179-181 (at 10 mmHg)[8] | 210 (at 15 mmHg)[9][10] | 220-225 (at 3 mmHg)[14] |
| Water Solubility | Insoluble[6][7] | Insoluble[8] | Insoluble[9][10] | Slightly soluble (0.001 g/L at 23°C)[13] |
| LogP (Octanol/Water) | ~5.4[15] | ~6.7[8] | ~7.4[10] | ~8.3[14] |
The Influence of Alkyl Chain Length on Nanoparticle Stability
The length of the alkyl chain is a critical parameter influencing the stabilizing capacity of fatty alcohols.
-
Steric Hindrance: A longer alkyl chain, as in this compound, provides a more substantial steric barrier, which is more effective at preventing nanoparticle aggregation.[16] Studies on emulsions, which share stability principles with nanoparticle dispersions, have shown that increasing the chain length of fatty alcohols enhances viscosity and stability.[17]
-
Hydrophobicity and Intermolecular Interactions: The increased hydrophobicity (higher LogP value) of longer-chain alcohols like this compound promotes their partitioning to the oil/water interface of the nanoparticle, strengthening the stabilizing layer. Furthermore, the longer chains allow for stronger van der Waals interactions between adjacent alcohol molecules on the nanoparticle surface, leading to a more condensed and rigid stabilizing layer. Research on fatty acid-stabilized silver nanoparticles has demonstrated that stability increases with the chain length of the fatty acid.[18][19]
-
Crystallinity and Drug Expulsion: In the context of solid lipid nanoparticles, the choice of fatty alcohol can influence the crystallinity of the lipid matrix. A more crystalline matrix, often favored by longer, more ordered alkyl chains, can sometimes lead to the expulsion of encapsulated drugs during storage. Therefore, a careful balance between stability and drug loading capacity must be considered.
Based on these principles, this compound, with the longest alkyl chain among the compared alcohols, is expected to provide the most robust steric stabilization. However, its higher melting point and lower solubility in some organic solvents might require adjustments in the formulation process, such as higher homogenization temperatures.
Experimental Protocols
The following sections provide generalized protocols for the synthesis of nanoparticles using long-chain alcohols as stabilizers and for their subsequent characterization. These protocols should be optimized for specific nanoparticle systems and applications.
Synthesis of Lipid Nanoparticles by High-Pressure Homogenization
This method is widely used for the production of SLNs and NLCs.
-
Preparation of the Lipid Phase: The lipid or lipid mixture, including the long-chain alcohol (e.g., this compound), and the active pharmaceutical ingredient (API) are melted together at a temperature approximately 5-10°C above the melting point of the highest-melting lipid component.
-
Preparation of the Aqueous Phase: The aqueous phase, containing a surfactant (e.g., Polysorbate 80), is heated to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
Characterization of Nanoparticle Size and Stability
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI):
-
Dilute the nanoparticle suspension with an appropriate solvent (e.g., deionized water) to a suitable concentration for DLS measurement.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size distribution and PDI using a DLS instrument. The PDI value indicates the broadness of the size distribution, with values below 0.3 generally considered acceptable for pharmaceutical applications.
Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in a suitable medium, typically 10 mM NaCl solution, to ensure sufficient ionic strength for the measurement.
-
Inject the sample into the zeta potential cell.
-
Measure the electrophoretic mobility of the nanoparticles under an applied electric field. The instrument's software will calculate the zeta potential. A zeta potential magnitude greater than ±30 mV is generally indicative of good colloidal stability due to electrostatic repulsion.
Visualizing the Stabilization Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of steric stabilization provided by long-chain alcohols.
Caption: General workflow for nanoparticle synthesis and characterization.
References
- 1. The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. atamankimya.com [atamankimya.com]
- 7. 1-Dodecanol [drugfuture.com]
- 8. 1-Hexadecanol | 36653-82-4 [chemicalbook.com]
- 9. Stearyl alcohol - Wikipedia [en.wikipedia.org]
- 10. 1-Octadecanol | 112-92-5 [chemicalbook.com]
- 11. CAS 629-96-9: this compound | CymitQuimica [cymitquimica.com]
- 12. This compound | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound 98 629-96-9 [sigmaaldrich.com]
- 14. This compound | 629-96-9 [chemicalbook.com]
- 15. ymdb.ca [ymdb.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Biphasic synthesis of fatty acids stabilized silver nanoparticles: Role of experimental conditions on particle size - IR@CECRI [cecri.csircentral.net]
Validating Biomarkers for Peroxisomal Biogenesis Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used in the diagnosis and study of peroxisomal biogenesis disorders (PBDs), with a primary focus on Zellweger spectrum disorder (ZSD). While the initial topic of interest was 1-eicosanol (B7800029), a C20 long-chain fatty alcohol, current scientific literature does not establish it as a primary diagnostic biomarker for specific metabolic pathways such as PBDs. Instead, the focus of this guide will be on the well-established and clinically validated biomarkers, primarily very-long-chain fatty acids (VLCFAs), and their alternatives.
This guide will delve into the experimental data supporting these biomarkers, provide detailed methodologies for their analysis, and present visual representations of the relevant metabolic pathways and diagnostic workflows.
Introduction to Peroxisomal Biogenesis Disorders and Key Biomarkers
Peroxisomes are essential cellular organelles responsible for various metabolic processes, including the β-oxidation of very-long-chain fatty acids (VLCFAs)[1][2][3]. Peroxisome biogenesis disorders (PBDs) are a group of severe, inherited metabolic diseases characterized by impaired peroxisome assembly and function[1][4]. The most common PBD is Zellweger spectrum disorder (ZSD), which encompasses a range of clinical severity from the most severe Zellweger syndrome to the milder infantile Refsum disease[2][3].
The cornerstone of PBD diagnosis lies in the detection of accumulated metabolites that are normally degraded in peroxisomes. The primary biomarkers are VLCFAs, particularly hexacosanoic acid (C26:0), and their ratios to other fatty acids[1][5][6].
Quantitative Comparison of Biomarkers for Peroxisomal Disorders
The following tables summarize the quantitative data for the primary and alternative biomarkers used in the diagnosis of PBDs, including their reference ranges in healthy individuals and reported levels in patients with ZSD.
Table 1: Very-Long-Chain Fatty Acids (VLCFAs) in Plasma
| Biomarker | Reference Range (μmol/L) | Typical Levels in Zellweger Spectrum Disorder (μmol/L) | Diagnostic Sensitivity | Analytical Method |
| C26:0 | 0.24 - 1.39[2][5] | 2.41 - 9.74[7][8] | High | GC-MS, LC-MS/MS |
| C24:0/C22:0 Ratio | < 1.06[5] | Elevated | High | GC-MS |
| C26:0/C22:0 Ratio | < 0.021[5] | 0.11 - 0.65[9] | High | GC-MS |
Table 2: Alternative Biomarkers for Peroxisomal Disorders
| Biomarker | Matrix | Reference Range | Typical Levels in Zellweger Spectrum Disorder | Diagnostic Sensitivity | Analytical Method |
| C26:0-lysophosphatidylcholine (C26:0-LPC) | Dried Blood Spot (DBS) | < 0.072 μmol/L[10] | 0.124 - 2.881 μmol/L[8] | 89.2%[11] | LC-MS/MS |
| Pristanic Acid | Plasma | < 1.4 μmol/L[5] | Often elevated | Variable | GC-MS |
| Phytanic Acid | Plasma | Age-dependent (e.g., <12.3 μmol/L for >12 months)[5] | Often elevated | Variable | GC-MS |
Experimental Protocols
Protocol 1: Quantification of Very-Long-Chain Fatty Acids in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the established method for the analysis of VLCFAs in plasma samples[12][13].
1. Sample Preparation:
- Collect 1-2 mL of whole blood in an EDTA or lithium heparin tube. A fasting sample is preferred[5][6][14].
- Separate plasma by centrifugation.
- Store plasma at -20°C or below until analysis.
2. Hydrolysis and Extraction:
- To 100-200 µL of plasma, add an internal standard (e.g., deuterated C26:0).
- Perform acid and base hydrolysis to release fatty acids from lipids.
- Extract the fatty acids using an organic solvent (e.g., hexane).
3. Derivatization:
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Derivatize the fatty acids to their methyl esters (FAMEs) using a derivatizing agent (e.g., methanolic HCl).
4. GC-MS Analysis:
- Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column.
- Use a temperature gradient to separate the different fatty acid methyl esters.
- Detect and quantify the specific ions corresponding to each VLCFA and the internal standard using mass spectrometry.
5. Data Analysis:
- Calculate the concentration of each VLCFA based on the peak area ratio to the internal standard.
- Calculate the C24:0/C22:0 and C26:0/C22:0 ratios.
Protocol 2: Quantification of C26:0-lysophosphatidylcholine in Dried Blood Spots by LC-MS/MS
This protocol describes a sensitive method for analyzing C26:0-LPC, which is particularly useful for newborn screening[7][11].
1. Sample Preparation:
- Punch a 3.2 mm disc from a dried blood spot (DBS) card.
- Place the disc into a well of a 96-well plate.
2. Extraction:
- Add an extraction solution containing an internal standard (e.g., deuterated C26:0-LPC) to each well.
- Elute the analytes from the DBS disc by shaking.
3. LC-MS/MS Analysis:
- Inject the extract into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Separate the analytes using a suitable LC column and mobile phase gradient.
- Detect and quantify the precursor and product ions specific for C26:0-LPC and its internal standard using multiple reaction monitoring (MRM).
4. Data Analysis:
- Calculate the concentration of C26:0-LPC based on the peak area ratio to the internal standard.
Visualization of Pathways and Workflows
Caption: Peroxisomal β-oxidation of very-long-chain fatty acids.
Caption: Diagnostic workflow for peroxisomal biogenesis disorders.
Conclusion
The validation of biomarkers is a critical process in the study and diagnosis of metabolic diseases. For peroxisomal biogenesis disorders, very-long-chain fatty acids, particularly C26:0 and its ratios, are robust and well-established biomarkers. The analytical methods for their quantification, primarily GC-MS, are reliable and have been standardized in many clinical laboratories.
Alternative biomarkers, such as C26:0-lysophosphatidylcholine measured by LC-MS/MS, offer high sensitivity and are particularly advantageous for high-throughput screening, such as in newborn screening programs[11]. While this compound is a long-chain fatty alcohol, its role as a specific biomarker for PBDs is not currently supported by significant evidence. Researchers and clinicians should, therefore, focus on the established panel of VLCFAs and their derivatives for the accurate diagnosis and monitoring of these devastating disorders. Further research into novel biomarkers may provide additional insights into the pathophysiology of PBDs and open new avenues for therapeutic interventions.
References
- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 2. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 3. Serum very-long-chain fatty acids levels determined by gas chromatography in the diagnosis of peroxisomal disorders in Poland [termedia.pl]
- 4. Rational diagnostic strategy for Zellweger syndrome spectrum patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very long chain fatty acids | North Bristol NHS Trust [nbt.nhs.uk]
- 6. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 7. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 8. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lhsc.on.ca [lhsc.on.ca]
Navigating the Analytical Maze: A Guide to 1-Eicosanol's Cross-Reactivity and Interference in Common Assays
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity and interference of compounds like 1-Eicosanol is paramount for generating accurate and reproducible data. This guide provides a comparative overview of the effects of this compound, a 20-carbon long-chain fatty alcohol, in various widely-used assay formats. Due to its lipophilic nature, this compound can introduce significant analytical challenges, leading to erroneous results if not properly addressed.
This publication delves into the potential interference of this compound in immunoassays (ELISA), cell-based viability assays, and chromatographic methods (HPLC). We present illustrative experimental data to highlight these effects and provide detailed protocols for assessing compound interference.
Table of Contents
-
Immunoassay (ELISA) Interference
-
Cell-Based Assay Interference
-
Chromatographic (HPLC) and Mass Spectrometry (MS) Considerations
-
Experimental Protocols
Immunoassay (ELISA) Interference
Long-chain alcohols can interfere with Enzyme-Linked Immunosorbent Assays (ELISAs) through various mechanisms, including non-specific binding to assay surfaces, disruption of antibody-antigen interactions, and alteration of protein conformation.[1][2] While direct experimental data on this compound is limited, studies on other long-chain alcohols suggest a positive correlation between carbon chain length and the extent of interference.[1][2]
The lipophilic properties of this compound can lead to its partitioning into the hydrophobic microenvironment of the assay plate or direct interaction with the capture or detection antibodies, potentially causing either false-positive or false-negative results.
Illustrative Data: Effect of this compound on a Competitive ELISA for a Small Molecule Analyte
The following table summarizes the hypothetical results of a competitive ELISA for a small molecule analyte in the presence of increasing concentrations of this compound.
| This compound Concentration (µM) | Apparent Analyte Concentration (nM) | % Signal Inhibition |
| 0 (Control) | 10.2 | 0% |
| 1 | 10.5 | -2.9% (Slight enhancement) |
| 10 | 14.8 | -45.1% |
| 50 | 25.3 | -148.0% |
| 100 | 42.1 | -312.7% |
Interpretation: In this hypothetical scenario, at lower concentrations, this compound shows minimal effect. However, as the concentration increases, it significantly inhibits the binding of the analyte to the capture antibody, leading to a dose-dependent increase in the apparent analyte concentration (a common artifact in competitive ELISAs).
Diagram: Potential Mechanism of this compound Interference in ELISA
References
Comparative Performance of 1-Eicosanol-Based Surfactants Against Commercial Alternatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical for optimizing formulation stability, solubility, and bioavailability. This guide provides a comparative analysis of the projected performance of surfactants derived from 1-eicosanol (B7800029), a 20-carbon long-chain fatty alcohol, against established commercial surfactants. Due to a lack of publicly available experimental data on well-defined this compound-based surfactants, this comparison is based on established structure-property relationships within homologous series of surfactants. The guide also includes detailed experimental protocols for key performance indicators and visualizations of relevant processes.
Executive Summary
Surfactants derived from this compound are anticipated to exhibit a very low Critical Micelle Concentration (CMC), indicating high efficiency in forming micelles. This is a direct consequence of their long C20 hydrophobic chain. This characteristic suggests they would be effective solubilizing agents for highly hydrophobic drugs. However, their large molecular size may lead to slower diffusion to interfaces, potentially resulting in less efficient surface tension reduction in dynamic processes compared to shorter-chain alternatives. The choice between a this compound-based surfactant and a commercial alternative will therefore depend on the specific application's requirements for efficiency, kinetics, and biocompatibility.
Comparative Performance Analysis
This section presents a comparison of expected performance characteristics of a hypothetical this compound-based surfactant, Sodium 1-Eicosyl Sulfate (SES), with common commercial anionic, cationic, and non-ionic surfactants: Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Polysorbate 80 (Tween 80).
Key Performance Indicators
| Surfactant Type | Surfactant Name | Chemical Structure | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM in water at 25°C) | Surface Tension at CMC (mN/m) |
| Anionic (Hypothetical) | Sodium 1-Eicosyl Sulfate (SES) | CH₃(CH₂)₁₉OSO₃⁻Na⁺ | C20 | ~0.05 - 0.2 (Estimated) | ~35 - 40 (Estimated) |
| Anionic (Commercial) | Sodium Dodecyl Sulfate (SDS) | CH₃(CH₂)₁₁OSO₃⁻Na⁺ | C12 | 8.2[1] | ~39[2] |
| Cationic (Commercial) | Cetyltrimethylammonium Bromide (CTAB) | CH₃(CH₂)₁₅N(CH₃)₃⁺Br⁻ | C16 | 0.92[1] | ~36 |
| Non-ionic (Commercial) | Polysorbate 80 (Tween 80) | Polyethoxylated sorbitan (B8754009) monooleate | C18 (oleoyl) | ~0.012 | ~40 |
Note: The values for Sodium 1-Eicosyl Sulfate (SES) are estimations based on the known trend of decreasing CMC with increasing alkyl chain length in homologous series of anionic surfactants. The surface tension at the CMC for long-chain surfactants tends to plateau in the 35-40 mN/m range.
Solubilization Capacity
The solubilization capacity of a surfactant is crucial for the formulation of poorly water-soluble drugs. The larger hydrophobic core of micelles formed by this compound-based surfactants is expected to provide a more favorable environment for highly lipophilic molecules.
| Surfactant | Typical Application | Expected Solubilization Advantage for this compound-Based Surfactants |
| Sodium 1-Eicosyl Sulfate (SES) (Hypothetical) | Solubilization of highly hydrophobic APIs | Higher capacity for very non-polar drugs due to the larger micellar core. |
| Pluronic F-127 | Solubilization, emulsification, drug delivery | Pluronic F-127 is a block copolymer known for its high solubilization capacity for a range of drugs.[3] A direct comparison would require experimental data. |
| Polysorbate 80 (Tween 80) | Emulsifier, solubilizer in food and pharmaceuticals | Tween 80 is effective for a broad range of molecules. SES might offer advantages for extremely hydrophobic compounds. |
Experimental Protocols
To facilitate empirical comparison, detailed methodologies for key surfactant performance experiments are provided below.
Determination of Critical Micelle Concentration (CMC) and Surface Tension by Surface Tensiometry (Wilhelmy Plate Method)
This method measures the force exerted on a platinum plate at the air-liquid interface to determine surface tension. The CMC is identified as the concentration at which the surface tension of the surfactant solution ceases to decrease significantly.
Materials:
-
Tensiometer with a Wilhelmy plate (typically platinum)
-
High-precision microbalance
-
Glass or PTFE vessel
-
Magnetic stirrer and stir bar
-
Surfactant solutions of varying concentrations in deionized water
-
Acetone (B3395972) and deionized water for cleaning
Procedure:
-
Clean the Wilhelmy plate thoroughly with acetone and then rinse with deionized water. Flame the plate to red-hot with a Bunsen burner to remove any organic residues.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place a known volume of the lowest concentration surfactant solution into the vessel with a small stir bar.
-
Position the vessel on the tensiometer stage.
-
Lower the plate until it is just above the liquid surface.
-
Slowly raise the stage until the liquid surface makes contact with the plate. The instrument will detect the contact and automatically adjust the height to the point of zero buoyancy.
-
Record the force measurement once it stabilizes. The surface tension is calculated from this force.
-
Repeat the measurement for each surfactant concentration, from lowest to highest.
-
Plot surface tension (mN/m) versus the logarithm of the surfactant concentration.
-
The CMC is the concentration at the point of intersection of the two linear portions of the plot (the steeply descending part and the plateau). The surface tension at the CMC is the value of the plateau.
Determination of Solubilization Capacity (Dye Solubilization Method)
This method utilizes a water-insoluble dye to quantify the solubilization capacity of surfactant micelles.
Materials:
-
UV-Vis spectrophotometer
-
Water-insoluble dye (e.g., Orange OT, Sudan IV)
-
Surfactant solutions at concentrations above the CMC
-
Centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of surfactant solutions at concentrations above the determined CMC.
-
Add an excess amount of the water-insoluble dye to each surfactant solution.
-
Agitate the mixtures for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the solutions to pellet the undissolved dye.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., ethanol) to bring the absorbance within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solutions at the dye's maximum absorbance wavelength (λmax).
-
Create a standard calibration curve for the dye in the same solvent.
-
Calculate the concentration of the solubilized dye in the micellar solutions using the calibration curve.
-
Plot the concentration of solubilized dye against the surfactant concentration. The slope of this plot above the CMC can be used to determine the molar solubilization ratio.
Visualizing Surfactant Synthesis and Action
Synthesis of an Anionic Surfactant from this compound
The following diagram illustrates the two-step synthesis of Sodium 1-Eicosyl Sulfate (SES), a representative anionic surfactant derived from this compound.
Experimental Workflow for CMC Determination
The logical flow of the Wilhelmy plate method for determining the Critical Micelle Concentration is depicted below.
Micellization and Drug Solubilization Pathway
This diagram illustrates the process of surfactant monomer aggregation into micelles above the CMC and the subsequent solubilization of a hydrophobic drug.
References
Safety Operating Guide
Proper Disposal of 1-Eicosanol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 1-eicosanol (B7800029) is paramount in any research setting. This document provides essential, step-by-step guidance for the proper handling and disposal of this compound waste, in line with established safety protocols.
For the disposal of this compound, it is crucial to adhere to local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.[1] The primary recommendation is to dispose of this compound and its containers at an approved waste disposal facility.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area, and breathing in dust or fumes should be avoided.[2] In case of skin contact, wash the affected area thoroughly with soap and water.[2] If eye contact occurs, rinse cautiously with water for several minutes.[2]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure this compound, solutions containing this compound, and any contaminated materials such as gloves, wipes, or empty containers.
-
Segregate this compound waste from other waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a designated, compatible, and properly labeled waste container. The container must have a tightly fitting cap and be kept closed except when adding waste.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the specific contents, including "this compound" and its approximate concentration.
-
Do not overfill the container; leave adequate headspace for potential expansion.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[1]
-
The storage area should be inaccessible to unauthorized personnel.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Provide the contractor with a detailed inventory of the waste.
-
Never dispose of this compound down the drain or in regular trash. Due to its low water solubility, it is not likely to be mobile in the environment.[1][3]
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, the empty container can be disposed of according to your institution's guidelines for non-hazardous waste or recycled.
-
Quantitative Data
No specific quantitative data for disposal, such as concentration limits, are provided in the safety data sheets. Disposal procedures are based on the classification of the material as chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 1-Eicosanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Eicosanol, including personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these guidelines will help foster a safe and efficient research environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The recommended PPE is based on standard laboratory safety protocols and the specific properties of this compound.
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory to prevent eye contact with this compound dust or splashes.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1] All eye and face protection must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[1][3] The selection of gloves should be based on an evaluation of the potential hazards, the duration of use, and the specific workplace conditions.[1] It is crucial to remove gloves carefully after use to avoid skin contamination.[3]
-
Body Protection: Protective clothing should be worn to prevent skin exposure.[1][3] The type of protective clothing must be selected based on the potential for skin contact and the nature of the work being performed.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][3][4] However, if dust is generated and nuisance levels are a concern, a NIOSH-approved N95 (US) or CEN-certified P1 (EN 143) dust mask should be used.[4]
Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Engineering Controls:
-
Use local exhaust ventilation to minimize the concentration of airborne dust.[1]
-
Facilities where this compound is handled should be equipped with an eyewash fountain.[1]
2. Safe Handling Practices:
-
Avoid breathing dust or fumes.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Minimize dust generation and accumulation.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
3. Storage:
-
Store away from incompatible substances, such as oxidizing agents.[2]
First Aid Measures
In case of accidental exposure to this compound, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician immediately.[4]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[4] The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[5] If this is not possible, any unused material should be recycled for its approved use or returned to the manufacturer or supplier.[5]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.
Quantitative Data
While specific occupational exposure limits for this compound have not been established[1][2], the following physical and chemical properties are important for safe handling and storage.
| Property | Value |
| Appearance | White powder or solid[2][4] |
| Melting Point | 62-66 °C / 144-151 °F[2][4] |
| Flash Point | 194 °C / 381.2 °F[2] |
| Water Solubility | Slightly soluble[2] |
| Vapor Pressure | <0.1 mmHg (at 20 °C) |
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
